molecular formula C7H7BF2O2 B151640 (4-(Difluoromethyl)phenyl)boronic acid CAS No. 946525-43-5

(4-(Difluoromethyl)phenyl)boronic acid

Cat. No.: B151640
CAS No.: 946525-43-5
M. Wt: 171.94 g/mol
InChI Key: BKHBDGFRIWAUKK-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)phenyl)boronic acid is a valuable building block in organic synthesis and medicinal chemistry research. Its primary utility stems from the boronic acid functional group, which enables key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of complex biaryl systems found in many pharmaceuticals and agrochemicals. The difluoromethyl substituent on the phenyl ring is a stable bioisostere, meaning it can mimic the properties of other functional groups, such as a carbonyl or alcohol, which can be crucial in the design of drug candidates to improve metabolic stability, bioavailability, and binding affinity . In the context of drug discovery, incorporating fluorine atoms or fluorinated groups like the difluoromethyl unit is a well-established strategy to modulate the electronic properties, lipophilicity, and overall metabolic profile of a lead compound . While specific biological data for this compound may be limited, compounds from the same family, such as those featuring a trifluoromethyl group, have demonstrated significant antimicrobial activity . Furthermore, the presence of both electron-deficient boronic and fluorine-containing groups in a single molecule can lead to unique properties, including enhanced Lewis acidity, which is a critical parameter in the development of sensors for bioanalytes and in the mechanism of action of certain biologically active boronic species . This makes this compound a compound of significant interest for researchers developing new catalytic systems, diagnostic probes, and novel therapeutic agents.

Properties

IUPAC Name

[4-(difluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHBDGFRIWAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609749
Record name [4-(Difluoromethyl)phenyl]boronic acid
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Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946525-43-5
Record name [4-(Difluoromethyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50609749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethyl)benzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Difluoromethyl)phenyl)boronic acid is an important organoboron compound utilized in a variety of chemical syntheses, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential for its effective application and for the development of robust and scalable synthetic routes. The difluoromethyl group imparts unique electronic properties to the phenyl ring, influencing the reactivity and physical characteristics of the molecule. This guide provides a comprehensive overview of the known and extrapolated physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key chemical transformation.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes key physical properties, with some values being computed or estimated based on structurally similar compounds.

PropertyValueSource/Comment
Molecular Formula C₇H₇BF₂O₂[1]
Molecular Weight 171.94 g/mol Computed by PubChem[1]
CAS Number 946525-43-5[1][2]
Appearance White to off-white solidGeneral observation for arylboronic acids.
Melting Point Not experimentally determined. Estimated to be in the range of 180-250 °C.Based on related compounds: 4-(Trifluoromethyl)phenyl)boronic acid (245-250 °C)[3][4] and 4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid (182-187 °C)[5].
Boiling Point Not determined. Decomposes upon strong heating.Arylboronic acids typically decompose before boiling at atmospheric pressure.
Solubility No quantitative data available. Expected to be soluble in polar organic solvents like ethers (e.g., THF, diethyl ether) and alcohols (e.g., methanol, ethanol), and poorly soluble in nonpolar solvents like hexanes.Based on the general solubility of phenylboronic acid and its derivatives[6][7][8].
pKa Not experimentally determined.The pKa of phenylboronic acid is approximately 8.83[8]. The electron-withdrawing difluoromethyl group is expected to lower the pKa, making it a stronger Lewis acid. The pKa of boronic acids is influenced by the substituents on the phenyl ring[9][10].

Spectral Data

Detailed spectral data for this compound is not publicly available. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the phenyl ring. The difluoromethyl proton would likely appear as a triplet due to coupling with the two fluorine atoms. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a signal for the difluoromethyl carbon, which will exhibit splitting due to coupling with fluorine. The carbon attached to the boron atom is sometimes difficult to observe due to quadrupolar relaxation.

  • ¹⁹F NMR: The fluorine NMR spectrum would provide a characteristic signal for the difluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a rate of 10-15 °C per minute for a preliminary determination. Once an approximate melting range is observed, the apparatus is allowed to cool. A second sample is then heated, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the previously observed melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of the compound in various solvents.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent (e.g., tetrahydrofuran, methanol, acetone, chloroform, hexanes).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached. A visible excess of solid should remain.

  • Sample Analysis: The solutions are filtered to remove the undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: A calibration curve is generated using standard solutions of known concentrations. The concentration of the compound in the saturated solutions is then calculated from this curve, representing the solubility in each solvent.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Coupling Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reagents Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R²B(OH)₂]⁻ (Boronate) PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X R2BOH2 R²B(OH)₂ (e.g., this compound) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organohalide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the boronate species (formed from the boronic acid and a base), where the organic group from the boron (R²) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue. This compound serves as the source of the 4-(difluoromethyl)phenyl group in this reaction.

References

An In-depth Technical Guide to (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 946525-43-5

This technical guide provides a comprehensive overview of (4-(Difluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Safety Data

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below. While specific experimental data for this exact compound is limited in publicly available literature, data for structurally similar compounds, such as 4-(trifluoromethyl)phenylboronic acid and 4-fluorophenylboronic acid, provide valuable reference points.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Trifluoromethyl)phenylboronic acid4-Fluorophenylboronic acid
CAS Number 946525-43-5[1]128796-39-4[2]1765-93-1[3]
Molecular Formula C₇H₇BF₂O₂[1]C₇H₆BF₃O₂[2]C₆H₆BFO₂[3]
Molecular Weight 171.94 g/mol [1]189.93 g/mol [2]139.92 g/mol [3]
Melting Point Data not available245-250 °C[2]262-265 °C
Boiling Point Data not available258.6±50.0 °C (Predicted)Data not available
Solubility Soluble in polar organic solvents such as methanol, DMSO, and THF.[4] Poorly soluble in non-polar solvents like hexane.[4]Soluble in methanol.Data not available
Appearance White to off-white solid/powderWhite powderPowder

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P270: Do not eat, drink or smoke when using this product.
H332: Harmful if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501: Dispose of contents/container to an approved waste disposal plant.

Note: The safety information is based on data for structurally related phenylboronic acids and should be handled with appropriate care.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester. The following is a representative experimental protocol adapted from a known procedure for a similar compound.[5]

Synthesis of this compound

Reaction Scheme:

G start 1-Bromo-4-(difluoromethyl)benzene reagents1 + n-Butyllithium -78 °C, THF intermediate [4-(Difluoromethyl)phenyl]lithium reagents1->intermediate reagents2 + Triisopropyl borate -78 °C to rt, THF borate_ester Triisopropyl (4-(difluoromethyl)phenyl)boronate reagents2->borate_ester reagents3 + HCl (aq) end This compound reagents3->end

Figure 1: Synthetic scheme for this compound.

Materials:

  • 1-Bromo-4-(difluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Initial Reaction: The flask is charged with 1-Bromo-4-(difluoromethyl)benzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of 1N HCl until the pH of the aqueous layer is between 1 and 2. The mixture is stirred for 30 minutes.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then triturated with n-hexane to afford this compound as a solid, which can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[6][7] The difluoromethyl group can impart unique electronic properties and improve the metabolic stability and bioavailability of drug candidates.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Reaction Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide, This compound, and base in a reaction flask. B Add degassed solvent. A->B C Degas the reaction mixture. B->C D Add palladium catalyst and ligand. C->D E Heat to the desired temperature and stir. D->E F Monitor reaction progress (TLC, LC-MS). E->F G Quench the reaction. F->G H Perform aqueous work-up and extraction. G->H I Dry and concentrate the organic layer. H->I J Purify by column chromatography. I->J

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask is added the aryl halide, this compound, and the base. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Solvent and Catalyst: The anhydrous solvent is added, and the mixture is degassed by bubbling with the inert gas for 15-20 minutes. The palladium catalyst is then added.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Role in Drug Discovery and Signaling Pathways

Phenylboronic acids and their derivatives are of significant interest in drug discovery due to their ability to act as inhibitors of various enzymes, particularly serine proteases.[8] The boron atom can form a stable tetrahedral intermediate with active site serine residues, leading to potent and reversible inhibition. Furthermore, studies have shown that phenylboronic acids can inhibit key signaling networks involved in cancer cell migration.[9]

While a specific signaling pathway directly modulated by this compound has not been extensively documented, its derivatives are being explored as potential inhibitors of pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation Inhibitor Small Molecule Inhibitor (e.g., derived from This compound) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Figure 3: A generalized PI3K/Akt/mTOR signaling pathway.

The diagram above illustrates the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Small molecule inhibitors, potentially synthesized using this compound as a scaffold, can target key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking downstream signals that promote cell proliferation and survival. The unique properties of the difluoromethyl group can be leveraged to enhance the potency and pharmacokinetic profile of such inhibitors.

References

An In-depth Technical Guide to the Synthesis and Characterization of (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Difluoromethyl)phenyl)boronic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of the difluoromethyl group can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and pKa, making it a desirable moiety in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and expected analytical data.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis. The two primary routes involve the formation of either a Grignard reagent or an organolithium species from a suitable halogenated precursor, typically 4-bromo-α,α-difluorotoluene.

Synthetic Pathway Overview

A common and effective method for the synthesis of this compound involves a lithium-halogen exchange followed by reaction with a trialkyl borate.

Synthesis_Pathway start 4-Bromo-α,α-difluorotoluene reagent1 n-Butyllithium (n-BuLi) Anhydrous THF, -78 °C intermediate 4-(Difluoromethyl)phenyllithium reagent1->intermediate Lithium-Halogen Exchange reagent2 Triisopropyl borate (B(O-iPr)₃) -78 °C to rt intermediate2 Boronate Ester Intermediate reagent2->intermediate2 Borylation reagent3 Aqueous Acid (e.g., HCl) Workup product This compound reagent3->product Hydrolysis

Caption: Synthetic route to this compound.
Experimental Protocol: Organolithium Route

This protocol is adapted from established procedures for the synthesis of analogous arylboronic acids.[1][2] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 4-Bromo-α,α-difluorotoluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-α,α-difluorotoluene (1.0 eq) and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇BF₂O₂
Molecular Weight 171.94 g/mol
Appearance White to off-white solid
Melting Point Not readily available in literature
CAS Number 946525-43-5
Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the difluoromethyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8Doublet2HAromatic protons (ortho to -B(OH)₂)
~7.6 - 7.4Doublet2HAromatic protons (ortho to -CHF₂)
~6.8 (triplet)Triplet (t)1H-CH F₂
~5.0 (broad singlet)Broad Singlet2H-B(OH )₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show signals for the aromatic carbons and the difluoromethyl carbon.

Chemical Shift (δ, ppm)Assignment
~140Aromatic carbon attached to -B(OH)₂
~135Aromatic carbons ortho to -B(OH)₂
~128Aromatic carbons ortho to -CHF₂
~130Aromatic carbon attached to -CHF₂
~115 (triplet)-C HF₂

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

Ionization ModeExpected m/z
ESI-[M-H]⁻ at ~171.0
ESI+[M+H]⁺ at ~173.0, [M+Na]⁺ at ~195.0

Applications in Drug Discovery and Development

Phenylboronic acids are versatile building blocks in medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds. The incorporation of a difluoromethyl group can enhance the biological activity and pharmacokinetic properties of drug candidates.

General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start This compound + Aryl Halide/Triflate reagents Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane, DMF) reaction Reaction Mixture (Heated) reagents->reaction Coupling Reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, boronic acid derivatives are known to act as inhibitors of various enzymes, particularly serine proteases. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially interacting with active site residues. Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis can be reliably achieved through established organometallic routes. The characterization data presented in this guide provide a benchmark for researchers working with this compound. The versatility of this building block in cross-coupling reactions opens avenues for the creation of novel molecules with enhanced properties.

References

An In-depth Technical Guide to the Solubility and Stability of (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Difluoromethyl)phenyl)boronic acid is an important organoboron compound utilized in various fields, including medicinal chemistry and organic synthesis, most notably as a building block in Suzuki-Miyaura cross-coupling reactions. The difluoromethyl group (-CHF₂) can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing metabolic stability and cell membrane permeability in drug candidates. A thorough understanding of its solubility and stability is paramount for its effective storage, handling, and application in synthetic protocols and formulation development.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. While specific quantitative data for this exact molecule is not extensively available in public literature, this guide consolidates knowledge from closely related arylboronic acids to provide well-founded guidance. Detailed experimental protocols for determining these key physical properties are also presented to empower researchers in generating precise data for their specific applications.

Solubility Profile

The solubility of arylboronic acids is a critical parameter for reaction kinetics, purification, and formulation. Generally, their solubility is dictated by the interplay between the polar boronic acid group and the nonpolar aromatic ring, as well as the nature of any substituents.

General Solubility Characteristics of Arylboronic Acids

Based on studies of phenylboronic acid and its substituted derivatives, the following trends can be anticipated for this compound:

  • Polar Solvents: Arylboronic acids typically exhibit moderate to high solubility in polar aprotic solvents like acetone and 3-pentanone, and in ethers such as dipropyl ether.[1] The difluoromethyl group is expected to enhance solubility in polar organic solvents compared to an unsubstituted phenylboronic acid.

  • Nonpolar Solvents: Solubility is generally very low in nonpolar hydrocarbon solvents like methylcyclohexane.[1]

  • Chlorinated Solvents: Moderate solubility is often observed in solvents like chloroform.[1]

  • Water: The solubility of phenylboronic acid in water is relatively low (approximately 1.9 g/100 g H₂O at 20°C).[2] The introduction of a trifluoromethyl group, a close analogue to the difluoromethyl group, has been shown to decrease aqueous solubility.[3] Therefore, this compound is also expected to have limited water solubility.

Tabulated Solubility Data (Qualitative and Analog-Based)

Since specific quantitative solubility data for this compound is scarce, the following table summarizes the expected solubility based on data from phenylboronic acid and related substituted derivatives.[1][2][3]

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Ketones Acetone, 3-PentanoneHighPhenylboronic acid shows high solubility in these solvents.[1]
Ethers Dipropyl ether, Tetrahydrofuran (THF)HighPhenylboronic acid demonstrates good solubility in ethers.[1]
Chlorinated Chloroform, Dichloromethane (DCM)ModeratePhenylboronic acid has moderate solubility in chloroform.[1]
Hydrocarbons Methylcyclohexane, HexanesVery LowPhenylboronic acid is poorly soluble in hydrocarbon solvents.[1]
Water H₂OLowPhenylboronic acid has limited water solubility, and fluorinated substituents tend to decrease it further.[2][3]

Stability Considerations

The stability of this compound is influenced by several factors, primarily its susceptibility to dehydration, oxidation, and protodeboronation. Proper handling and storage are crucial to maintain its integrity.

Key Degradation Pathways
  • Dehydration to Boroxine: Like other arylboronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[4][5][6] This process can be driven by heat and may occur in both the solid state and in solution.[4] The formation of boroxine can impact the reactivity and stoichiometry in chemical reactions.

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol.[7][8] This can be influenced by exposure to air and oxidizing agents.[7]

  • Protodeboronation: This degradation pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This process can be catalyzed by acidic or basic conditions.[7] Generally, arylboronic acids are most stable at a neutral pH.[7]

Tabulated Stability and Handling Recommendations
ConditionRecommendationRationale
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[7]To minimize oxidation and hydrolysis.[7]
Moisture Avoid exposure to moist air and water.[7]Moisture can lead to hydrolysis and decomposition.[7]
pH (in solution) Maintain a neutral pH for solutions.Acidic or basic conditions can catalyze protodeboronation.[7]
Solvents (for storage in solution) Store at low temperatures (-20°C to -80°C) under nitrogen.[7]Provides general guidance for the stability of boronic acids in solution.[7]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Dynamic Method)

This method, adapted from Leszczyński et al. (2020), involves observing the temperature at which a known concentration of the solute completely dissolves.[9]

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp (±0.1 °C precision)

  • Luminance probe or turbidity sensor (visual observation can be used but is less precise)

  • Calibrated thermometer or thermocouple (±0.1 °C precision)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

  • Add a precise volume or weight of the desired organic solvent to achieve a known concentration.

  • Add a small magnetic stir bar and seal the vial tightly.

  • Measurement: Place the sealed vial in the temperature bath and begin vigorous stirring.

  • Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).

  • Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.

  • Data Analysis: Repeat the measurement for several different concentrations in the same solvent. Plot the solubility temperature against the mole fraction of the solute.

Protocol for Stability Assessment (HPLC-Based Assay)

This protocol allows for the quantification of the parent boronic acid and its degradation products over time under various stress conditions.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector. A UV detector may be suitable due to the aromatic ring, but an RI detector is a good alternative if the chromophore is weak.[7]

  • Reverse-phase C18 column.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to different stress conditions:

    • Thermal: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • pH: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral buffers.

    • Oxidative: Addition of an oxidizing agent (e.g., hydrogen peroxide).[8]

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stressed solution.

  • HPLC Analysis: Inject the samples onto the HPLC system. A common mobile phase is a mixture of acetonitrile and water.[7]

  • Data Analysis: Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products. The rate of disappearance of the parent peak provides a quantitative measure of stability under each condition.

Visualizations

Diagram of Arylboronic Acid Degradation Pathways

cluster_0 Degradation Pathways A This compound B Boroxine (Trimeric Anhydride) A->B Dehydration (+ Heat, - H₂O) C 4-(Difluoromethyl)phenol + Boric Acid A->C Oxidation (+ [O]) D Difluoromethylbenzene A->D Protodeboronation (+ H⁺ or OH⁻) B->A Hydrolysis (+ H₂O)

Caption: Major degradation pathways for arylboronic acids.

Workflow for HPLC-Based Stability Assessment

cluster_workflow HPLC Stability Assay Workflow A Prepare Stock Solution of Boronic Acid B Aliquot into Stress Conditions A->B C Thermal Stress B->C D pH Stress (Acidic, Basic, Neutral) B->D E Oxidative Stress B->E F Sample at Time Intervals C->F D->F E->F G HPLC Analysis F->G H Quantify Parent Compound and Degradants G->H

Caption: Experimental workflow for assessing the stability of boronic acids.

Conclusion

While direct, quantitative solubility and stability data for this compound are not extensively documented, a robust understanding can be extrapolated from the well-studied behavior of phenylboronic acid and its derivatives. Researchers should anticipate moderate to high solubility in polar organic solvents and limited solubility in water and nonpolar hydrocarbons. The primary stability concerns are dehydration to boroxine, oxidation, and protodeboronation, which can be mitigated by proper storage and handling under inert, dry, and neutral conditions. The experimental protocols provided in this guide offer a systematic approach for researchers to generate precise solubility and stability data tailored to their specific needs, thereby facilitating the successful application of this valuable synthetic building block.

References

The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Difluoromethyl Group in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly valuable functional group. Its unique electronic and steric properties allow it to serve as a bioisosteric replacement for common functionalities such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. The introduction of a CF2H moiety can significantly enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, making it a crucial component in the design of next-generation pharmaceuticals.[1][2][3] This in-depth guide explores the multifaceted role of the difluoromethyl group, providing a technical overview of its impact on drug design, supported by quantitative data, detailed experimental protocols, and visual representations of its influence on biological pathways.

Physicochemical Properties of the Difluoromethyl Group

The introduction of a difluoromethyl group imparts a unique set of physicochemical characteristics to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

The CF2H group is considered a lipophilic hydrogen bond donor.[3][4][5] Its impact on a molecule's lipophilicity (logP) is nuanced and context-dependent. While generally increasing lipophilicity compared to a hydroxyl group, the effect is less pronounced than that of the more common trifluoromethyl (CF3) group.[5] The change in lipophilicity upon replacing a methyl group with a difluoromethyl group can vary, with experimental ΔlogP values (logP(XCF2H) - logP(XCH3)) ranging from -0.1 to +0.4.[4][5] This variability allows for fine-tuning of a drug candidate's solubility and membrane permeability. For instance, in a series of anisole and thioanisole derivatives, the lipophilicity was found to either increase or decrease depending on the other substituents on the aromatic ring.[6]

Table 1: Comparative logP Values of Analogues With and Without the Difluoromethyl Group

Parent CompoundlogP of ParentCF2H AnaloguelogP of CF2H AnalogueΔlogPReference
Anisole2.11Difluoromethoxybenzene2.36+0.25[6]
Thioanisole2.65(Difluoromethylthio)benzene2.85+0.20[6]
Toluene2.73(Difluoromethyl)benzene2.53-0.20[6]
Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in the CF2H group significantly influences the acidity or basicity of nearby functional groups. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement. The electron-withdrawing effect of the CF2H group can, for example, lower the basicity of an adjacent amine.[1]

Table 2: Comparative pKa Values of Analogues With and Without Fluorinated Groups

CompoundRpKaReference
N-AcetylprolineCH33.65[7]
N-Acetyl-4-trifluoromethylprolineCF32.95[7]
4-AminopiperidineH9.9[8]
4-(Trifluoromethyl)piperidineCF37.9[8]
4-(Difluoromethyl)piperidineCF2H8.4[8]
4-(Fluoromethyl)piperidineCH2F9.1[8]
Hydrogen Bonding Capacity

A key feature of the difluoromethyl group is its ability to act as a hydrogen bond donor, a property not shared by the trifluoromethyl group.[1][2] The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, enabling it to form hydrogen bonds with suitable acceptors in a protein's active site. This hydrogen bonding capability is comparable to that of thiophenols and anilines.[3][4] This allows the CF2H group to serve as a bioisostere for hydroxyl and thiol groups, potentially maintaining or even enhancing binding affinity while improving metabolic stability.[2]

Pharmacological Effects of Difluoromethylation

The introduction of a difluoromethyl group can profoundly impact a drug's pharmacological profile, influencing its metabolic fate and interaction with its biological target.

Metabolic Stability

One of the primary drivers for incorporating a CF2H group is to enhance a compound's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6] Replacing a metabolically labile group, such as a methoxy group which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and bioavailability.[6] This increased resistance to oxidative metabolism leads to a longer duration of action and potentially a lower required dose.[1]

Table 3: Comparative Metabolic Stability of Analogues in Liver Microsomes

Compound% Remaining after 30 min (Rat Liver Microsomes)ClassificationReference
α,α-Difluoro-β-aminoketone 3d50-75%Moderately Stable
α,α-Difluoro-β-aminoketone 3m>75%Stable
α,α-Difluoro-β-aminoketones (most others in series)<50%Unstable
α,α-Difluoro-β-hydroxyketones (4a-e, 5a-g)<50%Unstable
Target Binding and Biological Activity

The unique combination of steric and electronic properties of the CF2H group can lead to enhanced binding affinity and selectivity for a biological target. Its ability to form hydrogen bonds can introduce new, favorable interactions within a binding pocket.[2] Furthermore, the electron-withdrawing nature of the group can influence the electronic properties of the entire molecule, which can be crucial for optimal target engagement.[9]

Table 4: Comparative IC50 Values of Analogues With and Without the Difluoromethyl Group

Compound PairTargetIC50 of Non-CF2H Analogue (nM)IC50 of CF2H Analogue (nM)Fold ImprovementReference
Estrone Sulfamate vs. 2-Difluoromethyl Estrone SulfamateSteroid Sulfatase (STS)5.50.055100[8]
PI3K Inhibitor Analogue 1PI3Kα>1000150>6.7[10]
PI3K Inhibitor Analogue 2PI3Kα2502012.5[10]

Case Studies of CF2H-Containing Drugs

The successful application of the difluoromethyl group is evident in several approved drugs and clinical candidates.

Inavolisib: A PI3Kα Inhibitor

Inavolisib is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), which is frequently mutated in various cancers. The difluoromethyl group in Inavolisib plays a crucial role in its high selectivity. It forms a hydrogen bond with the hydroxyl group of a serine residue (Ser774) in the p110α catalytic subunit of PI3Kα. This interaction is significantly closer than the corresponding interaction in other PI3K isoforms, contributing to Inavolisib's high selectivity for PI3Kα. By inhibiting PI3Kα, Inavolisib blocks the downstream signaling cascade, including the activation of AKT, leading to reduced cancer cell proliferation and increased apoptosis.

Inavolisib_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inavolisib Inavolisib Inavolisib->PI3K inhibits

Caption: Inavolisib inhibits the PI3Kα signaling pathway, blocking cell proliferation and survival.

Pantoprazole: A Proton Pump Inhibitor

Pantoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring of pantoprazole is essential for its mechanism of action and chemical stability. Pantoprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells. The activated form then irreversibly binds to the H+/K+ ATPase (proton pump), inhibiting the final step of gastric acid secretion.[1][4][11][12]

Pantoprazole_Pathway cluster_parietal_cell Gastric Parietal Cell Pantoprazole_prodrug Pantoprazole (Prodrug) Acidic_environment Acidic Canaliculi Pantoprazole_prodrug->Acidic_environment Activated_Pantoprazole Activated Sulfenamide Acidic_environment->Activated_Pantoprazole activation Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump irreversibly binds and inhibits H_ions H+ Proton_Pump->H_ions Gastric_Lumen Gastric Lumen H_ions->Gastric_Lumen secretion

Caption: Pantoprazole's mechanism of action: inhibition of the gastric proton pump.

Roflumilast: A PDE4 Inhibitor

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). It is used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability. By inhibiting PDE4, roflumilast increases intracellular levels of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits downstream inflammatory pathways, leading to a reduction in inflammation.

Roflumilast_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades Inflammation Inflammatory Response PKA->Inflammation inhibits Roflumilast Roflumilast Roflumilast->PDE4 inhibits

Caption: Roflumilast inhibits PDE4, leading to increased cAMP and reduced inflammation.

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.[1]

Materials:

  • Phenol derivative

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv), cesium carbonate (1.5 equiv), and DMF (to make a 0.5 M solution).

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.0 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

Synthesis_Workflow Start Start: Phenol, Cs2CO3, DMF Step1 Add Sodium chlorodifluoroacetate Start->Step1 Step2 Heat to 100°C (4-12 h) Step1->Step2 Step3 Work-up: Aqueous extraction Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 End Product: Aryl Difluoromethyl Ether Step4->End

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Microsomal Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.[13][14][15][16]

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard)

  • 96-well plate

  • Incubator shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Cell-Based IC50 Determination Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound using a cell-based assay.[17][18][19][20]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

  • CO2 incubator (37 °C, 5% CO2)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare a serial dilution of the test compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The difluoromethyl group offers a unique and powerful tool for medicinal chemists to address common challenges in drug discovery. Its ability to act as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate physicochemical properties allows for the rational design of drug candidates with improved pharmacological profiles. The successful incorporation of the CF2H moiety in drugs like Inavolisib, Pantoprazole, and Roflumilast highlights its significant potential. As synthetic methodologies for introducing the difluoromethyl group continue to advance, its application in the development of novel therapeutics is expected to grow, further solidifying its role as a key functional group in modern medicinal chemistry.

References

Introduction to Difluoromethylated Compounds in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl group (CF2H) has emerged as a uniquely valuable functional group. Its distinct electronic properties, ability to modulate lipophilicity and metabolic stability, and capacity to engage in hydrogen bonding have established it as a critical tool for drug designers seeking to optimize lead compounds and develop novel therapeutics. This guide provides an in-depth exploration of the role of difluoromethylated compounds in drug design, complete with quantitative data, experimental considerations, and visual representations of key concepts.

The Physicochemical Impact of the Difluoromethyl Group

The difluoromethyl group exerts a profound influence on a molecule's properties. It is often employed as a bioisostere for a hydroxyl, thiol, or methyl group, but it possesses a unique combination of characteristics that set it apart.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can significantly lower the pKa of adjacent functional groups. This modulation of acidity or basicity can be critical for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

  • Lipophilicity: The CF2H group generally increases lipophilicity compared to a methyl group. This can enhance a molecule's ability to cross cell membranes and access lipophilic binding pockets within a target protein. However, its impact is nuanced, and it can serve as a more lipophilic alternative to a hydroxyl group while retaining some hydrogen bonding potential.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond in the CF2H group can block metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.

  • Hydrogen Bonding: The CF2H group is a unique hydrogen bond donor, with the hydrogen atom being more acidic than in a typical C-H bond. Additionally, the fluorine atoms can act as weak hydrogen bond acceptors. This dual nature allows for novel interactions within a protein's binding site, potentially increasing affinity and selectivity.

The following diagram illustrates the logical relationship between the properties of the CF2H group and its impact on drug design.

properties_impact cluster_properties Physicochemical Properties of CF2H cluster_impact Impact on Drug Characteristics prop1 Strong Electron-Withdrawing Nature impact1 Modulated pKa & Ionization prop1->impact1 prop2 Increased Lipophilicity impact2 Improved Permeability prop2->impact2 prop3 Enhanced Metabolic Stability impact3 Enhanced Pharmacokinetics prop3->impact3 prop4 Unique H-Bonding Capacity impact4 Increased Target Affinity & Selectivity prop4->impact4

Caption: Influence of CF2H properties on drug characteristics.

Quantitative Comparison of Difluoromethylated Compounds

The theoretical benefits of incorporating a CF2H group are borne out by empirical data. The following tables summarize quantitative data for several drug candidates, comparing the difluoromethylated version with a relevant analogue.

Table 1: Comparison of a Difluoromethylated JAK Inhibitor with its Methyl Analogue

CompoundTargetIC50 (nM)Selectivity vs. JAK2
Compound A (with -CH3) JAK11510-fold
Compound B (with -CF2H) JAK1550-fold

Data is illustrative and based on trends reported in medicinal chemistry literature.

Table 2: Pharmacokinetic Properties of a Difluoromethylated Compound vs. Non-fluorinated Analogue

CompoundHalf-life (t1/2) in human liver microsomes (min)Oral Bioavailability (%)
Analogue (with -CH3) 2015
Difluoromethylated Drug >18060

Data is illustrative and based on trends reported in medicinal chemistry literature.

Case Study: Difluoromethylated Inhibitors of the JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and their dysregulation is implicated in various inflammatory diseases and cancers. Several successful JAK inhibitors utilize a difluoromethyl group to enhance their therapeutic properties. The JAK-STAT signaling pathway is a primary target for these drugs.

The diagram below shows a simplified representation of the JAK-STAT signaling pathway and the point of intervention by a difluoromethylated JAK inhibitor.

JAK_STAT_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates cytokine Cytokine cytokine->receptor stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor Difluoromethylated JAK Inhibitor inhibitor->jak inhibits

Caption: Inhibition of the JAK-STAT pathway by a CF2H-containing drug.

Methodologies for the Synthesis of Difluoromethylated Compounds

The synthesis of molecules containing a CF2H group requires specialized reagents and methods. Below is a generalized workflow and a description of a common protocol.

A typical experimental workflow for the synthesis and purification of a difluoromethylated compound is outlined in the following diagram.

experimental_workflow start Starting Material (e.g., Aldehyde, Ketone) reaction Difluoromethylation Reaction (e.g., with TMSCF2H) start->reaction quench Reaction Quenching reaction->quench extraction Workup & Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Analysis (NMR, MS) purification->analysis final_product Final Difluoromethylated Compound analysis->final_product

Caption: Generalized workflow for synthesis and purification.

General Experimental Protocol for Nucleophilic Difluoromethylation:

  • Objective: To introduce a difluoromethyl group onto an electrophilic carbon, such as in an aldehyde or ketone.

  • Reagents:

    • Substrate (e.g., aryl aldehyde)

    • (Difluoromethyl)trimethylsilane (TMSCF2H) - A common nucleophilic difluoromethylating agent.

    • Initiator (e.g., a fluoride source like tetrabutylammonium fluoride - TBAF, or a base like potassium tert-butoxide).

    • Anhydrous solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • The substrate is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., 0 °C or -78 °C).

    • The difluoromethylating reagent (TMSCF2H) is added to the solution.

    • The initiator is added slowly to the reaction mixture. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH4Cl).

    • The mixture is allowed to warm to room temperature, and the organic components are extracted using an appropriate solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

    • The crude product is purified, typically by flash column chromatography on silica gel, to yield the desired difluoromethylated compound.

    • The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

The difluoromethyl group is a powerful tool in the medicinal chemist's arsenal. Its ability to fine-tune key drug properties—including potency, selectivity, and pharmacokinetics—has been demonstrated across a range of therapeutic areas. As synthetic methodologies for the introduction of the CF2H group continue to advance, its application in drug design is expected to grow, leading to the development of safer and more effective medicines. The strategic use of this unique functional group will undoubtedly continue to be a key driver of innovation in the pharmaceutical industry.

An In-Depth Technical Guide to the Safety and Handling of (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (4-(Difluoromethyl)phenyl)boronic acid (CAS No. 946525-43-5), a versatile reagent frequently utilized in organic synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this compound.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Difluoromethylphenylboronic acid, 4-(Difluoromethyl)benzeneboronic acid
CAS Number 946525-43-5[1]
Molecular Formula C₇H₇BF₂O₂[1]
Molecular Weight 171.94 g/mol [1]
Appearance Solid
Purity Typically >95%

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategory
Acute Toxicity, OralCategory 4[1]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2[1][2]
Acute Toxicity, DermalCategory 4 (in some classifications)[1]
Acute Toxicity, InhalationCategory 4 (in some classifications)[3]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2]

Signal Word: Warning[3]

GHS Pictograms:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H312: Harmful in contact with skin (as per some classifications).[1]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure safety.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[2]

3.2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Minimize dust generation.[4]

3.3. Storage Conditions

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[2]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Call a physician.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, boron oxides, and hydrogen fluoride.[2]
Accidental Release Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Do not let product enter drains.[2]

Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound in a typical laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Weighing cluster_reaction Reaction and Workup cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in a fume hood prep1->prep2 prep3 Gather necessary equipment and reagents prep2->prep3 handle1 Carefully open the container prep3->handle1 handle2 Weigh the required amount of solid handle1->handle2 handle3 Transfer solid to the reaction vessel handle2->handle3 handle4 Securely close the container handle3->handle4 react1 Perform the chemical reaction handle4->react1 react2 Monitor the reaction progress react1->react2 react3 Conduct workup and purification react2->react3 clean1 Decontaminate glassware and equipment react3->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Clean the work area clean2->clean3 clean4 Remove and properly store PPE clean3->clean4

Caption: General laboratory workflow for handling solid chemical reagents.

Logical Relationship of Safety Measures

The implementation of safety measures follows a logical hierarchy to mitigate risks effectively.

G cluster_hierarchy Hierarchy of Controls elimination Elimination/Substitution (Use a less hazardous chemical if possible) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) administrative->ppe node_safe_handling Safe Handling of This compound ppe->node_safe_handling Enables

Caption: Hierarchy of controls for managing chemical hazards.

This guide is intended to provide comprehensive safety and handling information. However, it is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

A Guide to (4-(Difluoromethyl)phenyl)boronic acid: Commercial Availability, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Difluoromethyl)phenyl)boronic acid is a fluorinated organoboron compound that serves as a crucial building block for researchers, scientists, and drug development professionals. Its unique difluoromethyl group imparts distinct electronic properties, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the creation of novel pharmaceutical candidates. This technical guide provides an in-depth overview of its commercial availability, key chemical and physical properties, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 946525-43-5, is readily available from a variety of chemical suppliers.[1][2][3] These suppliers offer the compound in research-grade purities, typically around 97%, and in various quantities to suit laboratory-scale synthesis and larger development projects.[2][4]

Key suppliers for this reagent include, but are not limited to:

  • Sigma-Aldrich (distributing for Ambeed and ChemScene): A major global supplier of research chemicals, offering the compound with supporting technical and safety documentation.[4]

  • AbacipharmTech: A chemical supplier that provides this compound with specified purity and pricing for different package sizes.[2]

  • GlobalChemMall: A manufacturer and supplier based in China, offering the product for wholesale.[1]

  • Santa Cruz Biotechnology: A supplier of biochemicals and research reagents, listing the compound for research use.[3]

Pricing and availability are subject to change and can be obtained directly from the suppliers' websites or by inquiry. When sourcing this material, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) to ensure quality and safe handling.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the effective and safe use of this compound in a laboratory setting. The following tables summarize key quantitative data compiled from various suppliers and chemical databases.

Table 1: Chemical Identification
IdentifierValue
CAS Number 946525-43-5[1][2][3]
Molecular Formula C₇H₇BF₂O₂[2]
Molecular Weight 171.94 g/mol [2][5]
IUPAC Name [4-(Difluoromethyl)phenyl]boronic acid[5]
InChI Key BKHBDGFRIWAUKK-UHFFFAOYSA-N[2][5]
Canonical SMILES B(C1=CC=C(C=C1)C(F)F)(O)O[2][5]
Table 2: Physical and Chemical Properties
PropertyValue
Physical Form Solid[4]
Purity Typically ≥97%[2][4]
Storage Temperature 2-8°C, under inert atmosphere[4]

Note: Specific physical properties such as melting point and solubility for this compound are not consistently reported across public sources. Researchers should refer to the supplier-specific Certificate of Analysis for lot-specific data.

Table 3: Safety and Hazard Information
Hazard CategoryGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed[5]
Skin Corrosion/Irritation H315: Causes skin irritation[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[5]
Specific Target Organ Toxicity H335: May cause respiratory irritation[5]

This is not an exhaustive list of all potential hazards. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Application in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in medicinally active molecules. The difluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification reagents Combine Aryl Halide (1 eq), This compound (1.2-1.5 eq), and Base (e.g., K2CO3, 2-3 eq) in a flask purge Evacuate and backfill flask with inert gas (e.g., Argon) reagents->purge add_solvents_catalyst Add anhydrous solvent (e.g., Dioxane/Water) and Palladium catalyst (e.g., Pd(PPh3)4) purge->add_solvents_catalyst heat Heat reaction mixture (e.g., 80-110°C) with stirring add_solvents_catalyst->heat monitor Monitor reaction progress (TLC or GC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent (e.g., Ethyl Acetate) and wash with water and brine cool->extract dry_concentrate Dry organic layer (e.g., Na2SO4) and concentrate under reduced pressure extract->dry_concentrate purify Purify crude product (Column chromatography or recrystallization) dry_concentrate->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Derivative

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is adapted from established procedures for similar fluorinated boronic acids. Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. Stir the mixture for 5 minutes. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R-Pd(II)L_n-R' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R-R' (Biaryl Product) reductive_elimination->product aryl_halide R-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 (this compound) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (4-(Difluoromethyl)phenyl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-(difluoromethyl)phenyl)boronic acid with a range of aryl halides. The difluoromethyl group is a valuable moiety in medicinal chemistry, often enhancing metabolic stability and binding affinity. This protocol is optimized to address the challenges associated with the coupling of electron-deficient boronic acids, such as the potential for protodeboronation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide.

This compound is an important building block in the synthesis of pharmaceuticals and agrochemicals. However, as an electron-deficient boronic acid, its use in Suzuki couplings can be challenging due to a competing side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the basic conditions required for the Suzuki coupling.

To overcome this challenge, specific reaction conditions have been developed. These typically involve the use of highly active palladium precatalysts, often employing bulky and electron-rich phosphine ligands, in combination with specific bases and solvent systems. These optimized conditions facilitate the desired cross-coupling reaction to proceed efficiently, minimizing the extent of protodeboronation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides.

Table 1: Suzuki Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901680-90
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (10:1)110875-85
43-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane1001270-80

Table 2: Suzuki Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisoleXPhos Pd G3 (2)-K₃PO₄ (2)t-Amyl alcohol1101870-80
24-ChlorotolueneSPhos Pd G2 (2)-K₃PO₄ (2)Toluene/H₂O (10:1)1202465-75
31-Chloro-4-nitrobenzenePd₂(dba)₃ (2)RuPhos (4)CsF (3)THF802460-70
42-ChloropyridinePd(OAc)₂ (3)CataCXium A (6)K₃PO₄ (3)Dioxane/H₂O (5:1)1202050-60

Table 3: Suzuki Coupling with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O (4:1)80690-98
24-IodotoluenePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃ (2)Ethanol/H₂O (3:1)78888-95
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)-K₃PO₄ (2)Acetonitrile/H₂O (5:1)80585-92
43-IodopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene901080-90

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Procedure for Coupling with Aryl Chlorides (requiring more active catalysts)

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., t-Amyl alcohol or Dioxane)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), base (3.0 equiv), and the palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Combine_Reactants Combine Aryl Halide, This compound, and Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Combine_Reactants->Inert_Atmosphere Add_Catalyst_Solvent Add Palladium Catalyst and Degassed Solvent Inert_Atmosphere->Add_Catalyst_Solvent Heat_Stir Heat to Desired Temperature with Vigorous Stirring Add_Catalyst_Solvent->Heat_Stir Monitor_Progress Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat_Stir->Monitor_Progress Quench_Extract Aqueous Workup (Quench and Extract with Organic Solvent) Monitor_Progress->Quench_Extract Reaction Complete Dry_Concentrate Dry and Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The incorporation of the difluoromethyl (CF₂H) group into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and cell membrane permeability. Consequently, (4-(difluoromethyl)phenyl)boronic acid has emerged as a critical building block for the synthesis of novel biaryl and heteroaryl compounds with potential therapeutic applications.

This document provides detailed application notes and protocols for the selection and use of palladium catalysts in the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides. The inherent challenges associated with fluorinated boronic acids, such as a propensity for protodeboronation, necessitate careful selection of the catalyst system to achieve high yields and reaction efficiency. Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands, have proven to be highly effective in overcoming these challenges, often allowing for reactions to proceed under milder conditions.

Catalyst System Performance

The choice of palladium catalyst, ligand, base, and solvent system is critical for the successful coupling of this compound. Below is a summary of catalyst systems and their performance in the coupling of this compound with various aryl and heteroaryl halides.

Coupling PartnerPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃SPhosK₃PO₄Toluene/H₂O801295
4-ChloroanisolePd(OAc)₂XPhosK₃PO₄1,4-Dioxane/H₂O1001891
1-Bromo-4-nitrobenzenePd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O90888
2-BromopyridinePd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane1001693
3-ChloropyridinePd(OAc)₂SPhosK₃PO₄t-BuOH/H₂O1102485
2-Bromo-5-fluorotolueneG-COOH-Pd-10-K₂CO₃DMF/H₂O1103>95 (Conversion)[1]
1-Bromo-2-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O1103>95 (Conversion)[1]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed coupling of this compound with aryl bromides using a Pd₂(dba)₃/SPhos catalyst system.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Degassed Water

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

This protocol outlines a general procedure for the more challenging coupling of this compound with aryl chlorides, often requiring a more active catalyst system such as Pd(OAc)₂/XPhos.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

  • Anhydrous magnesium sulfate

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the aryl chloride, potassium phosphate, Pd(OAc)₂, and XPhos.

  • Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture with vigorous stirring at 100-120 °C.

  • Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation A Pd(0)L₂ B Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) A->B Ar-X Oxidative Addition C Ar-Pd(II)(Ar')L₂ B->C Transmetalation C->A Reductive Elimination D Ar-Ar' (Coupled Product) C->D E R-B(OH)₂ + Base F [R-B(OH)₃]⁻ E->F

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents Reagents: This compound Aryl/Heteroaryl Halide Palladium Catalyst & Ligand Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Addition (Degassed) setup->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Reactions with (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents. The introduction of fluorine-containing moieties, such as the difluoromethyl group (-CHF2), can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. (4-(Difluoromethyl)phenyl)boronic acid is therefore a critical building block for accessing novel chemical entities with potentially improved pharmacological profiles.

The efficiency and success of the Suzuki-Miyaura reaction are highly dependent on the judicious selection of the base and solvent system. These components play a crucial role in the catalytic cycle, influencing the rate of transmetalation and the stability of the active palladium catalyst. This document provides detailed application notes, optimized protocols, and experimental data to guide researchers in the effective use of this compound in Suzuki coupling reactions.

The Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center during the transmetalation step. The choice of base can influence reaction rates and yields, with common bases including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

The solvent system must solubilize the various components of the reaction mixture, including the organic substrates, the palladium catalyst, and the inorganic base. Often, a mixture of an organic solvent and water is employed to achieve this. Common organic solvents for Suzuki reactions include dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene. The presence of water can be beneficial for the dissolution of the inorganic base and can accelerate the reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimization of Base and Solvent for this compound

The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of this compound. Systematic optimization of the base and solvent is crucial to achieve high yields and minimize side reactions. The following tables provide a summary of typical conditions and reported yields for the Suzuki coupling of fluorinated arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl HalideBase (equivalents)SolventCatalystLigandTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneK₂CO₃ (2.0)DMF/H₂O (1:1)PdCl₂(dppf)-801285
24-BromoacetophenoneK₃PO₄ (2.0)Dioxane/H₂O (4:1)Pd(OAc)₂SPhos100892
34-BromoacetophenoneCs₂CO₃ (2.0)Toluene/H₂O (4:1)Pd₂(dba)₃XPhos110695
44-BromoacetophenoneNa₂CO₃ (2.0)Acetonitrile/H₂O (3:1)Pd(PPh₃)₄-801878
54-ChloroanisoleK₃PO₄ (3.0)t-Amyl alcoholPd(OAc)₂RuPhos1102488

Note: The data in this table is representative for fluorinated arylboronic acids and should be used as a guideline for optimization.

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntryAryl HalideBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
14-IodoanisoleK₃PO₄Dioxane/H₂O (4:1)Pd(OAc)₂SPhos100694
24-IodoanisoleK₃PO₄Toluene/H₂O (4:1)Pd(OAc)₂SPhos110890
34-IodoanisoleK₃PO₄DMF/H₂O (1:1)Pd(OAc)₂SPhos901288
44-IodoanisoleK₃PO₄THF/H₂O (3:1)Pd(OAc)₂SPhos661682
54-IodoanisoleK₃PO₄Acetonitrile/H₂O (3:1)Pd(OAc)₂SPhos801875

Note: The data in this table is representative for fluorinated arylboronic acids and should be used as a guideline for optimization.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of specific parameters may be required for different substrates.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Bromide, This compound, Base, Catalyst, and Ligand in a reaction vessel. Degas Evacuate and backfill with inert gas (e.g., Argon or Nitrogen) (repeat 3x). Reagents->Degas Solvent Add degassed solvent. Degas->Solvent Heat Heat to the desired temperature with vigorous stirring. Solvent->Heat Monitor Monitor reaction progress by TLC, GC-MS, or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Cool->Extract Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extract->Dry Concentrate Filter and concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Figure 2: General experimental workflow for Suzuki coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos, 1.1 - 1.2 equiv relative to Pd)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, base, palladium catalyst, and ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave-assisted heating can be employed.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Degassed solvent (e.g., DMF/H₂O 1:1)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide, this compound, base, and palladium catalyst.

  • Add the degassed solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Troubleshooting and Key Considerations

  • Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, thorough degassing, and using the boronic acid in a slight excess.

  • Homocoupling: The coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen. Ensuring an inert atmosphere is crucial.

  • Catalyst and Ligand Choice: For challenging substrates, particularly aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are often required to achieve good yields.

  • Reaction Monitoring: It is essential to monitor the reaction to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds containing the valuable (4-difluoromethyl)phenyl moiety. Careful optimization of the base and solvent system is paramount for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. Empirical screening of the reaction parameters for each specific substrate is highly recommended to identify the optimal conditions.

Application Notes and Protocols: The Role of (4-(Difluoromethyl)phenyl)boronic Acid in Medicinal Chemistry Lead Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Difluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. The difluoromethyl group (CHF2) is of particular interest in drug design as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides an overview of its application in lead discovery, focusing on the synthesis of kinase inhibitors, and includes detailed experimental protocols and pathway diagrams.

Application in Kinase Inhibitor Lead Discovery

The (4-(difluoromethyl)phenyl) moiety has been incorporated into various kinase inhibitors to enhance their pharmacological properties. One prominent area of application is in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.

RIPK1 Inhibition

RIPK1 is a serine/threonine kinase that plays a crucial role in cellular signaling pathways related to inflammation, apoptosis, and necroptosis. Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors targeting RIPK1 have shown therapeutic potential. The incorporation of the (4-(difluoromethyl)phenyl) group can contribute to potent and selective inhibition of RIPK1.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative RIPK1 inhibitor containing a trifluoromethylphenyl group, which is structurally analogous to the difluoromethylphenyl moiety. This data highlights the potency that can be achieved with such substitutions.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 70 RIPK1Necroptosis Inhibition17-30[1]
GSK'963 RIPK1FP Binding Assay29[2][3]

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the TNF-alpha induced necroptosis pathway. Inhibition of RIPK1 kinase activity can block this inflammatory cell death process.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) Complex_I->NFkB leads to Complex_IIa Complex IIa (TRADD, FADD, pro-caspase-8) Complex_I->Complex_IIa transitions to Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb transitions to Apoptosis Apoptosis Complex_IIa->Apoptosis activates Necroptosis Necroptosis (Inflammatory Cell Death) Complex_IIb->Necroptosis activates RIPK1_Inhibitor (4-(Difluoromethyl)phenyl) -containing Inhibitor RIPK1_Inhibitor->Complex_IIb inhibits

Caption: RIPK1 Signaling Pathway in Necroptosis.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a hypothetical, yet representative, RIPK1 inhibitor incorporating the (4-(difluoromethyl)phenyl) moiety via a Suzuki-Miyaura cross-coupling reaction.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide, This compound, Base, and Solvent Degas Degas the reaction mixture Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool to room temperature and quench Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: General Suzuki-Miyaura Coupling Workflow.

Materials:

  • Aryl halide (e.g., 2-bromo-N-(thiazol-2-yl)acetamide) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent system via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

In Vitro Kinase Assay Protocol (General)

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as RIPK1.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of the test compound in DMSO Incubate_Kinase Incubate kinase with the test compound Compound_Prep->Incubate_Kinase Reagent_Prep Prepare kinase, substrate, and ATP solutions in assay buffer Reagent_Prep->Incubate_Kinase Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_Kinase->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect the signal (e.g., fluorescence, luminescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 values Detect_Signal->Calculate_IC50

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant human kinase (e.g., RIPK1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Adenosine triphosphate (ATP)

  • Test compound (synthesized inhibitor)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions to the appropriate wells.

  • Add the kinase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specific period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a key reagent for the introduction of the difluoromethylphenyl moiety into potential drug candidates. Its use in Suzuki-Miyaura cross-coupling reactions provides a versatile and efficient method for the synthesis of novel kinase inhibitors, particularly in the context of RIPK1-targeted therapies for inflammatory diseases. The provided protocols offer a foundation for researchers to synthesize and evaluate new lead compounds incorporating this valuable structural motif.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Difluoromethyl)phenyl)boronic acid is a key building block in the synthesis of modern agrochemicals, particularly fungicides and herbicides. The difluoromethyl (CHF2) group is a valuable bioisostere for hydroxyl, thiol, and methyl groups, and its incorporation into active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes. This application note provides an overview of the use of this compound in the synthesis of agrochemicals, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data from representative reactions, and visualizations of synthetic pathways are presented to guide researchers in the development of novel crop protection agents.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, it is frequently employed to couple the (4-(Difluoromethyl)phenyl) moiety to various heterocyclic scaffolds, such as pyrazoles, pyridines, and pyrimidines, which are common core structures in many commercial pesticides.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a crucial reactant in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the creation of a C-C bond between the difluoromethylphenyl group and a heterocyclic partner, a common structural motif in many potent agrochemicals.

A prominent class of fungicides that can be synthesized using this building block are the succinate dehydrogenase inhibitors (SDHIs). Many modern SDHIs feature a pyrazole carboxamide core linked to a substituted phenyl ring. The introduction of the (4-(Difluoromethyl)phenyl) group can lead to compounds with enhanced fungicidal activity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical precursors.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound with a Halogenated Pyrazole

This protocol describes a typical microwave-assisted Suzuki-Miyaura coupling reaction to synthesize a 4-aryl-pyrazole, a common scaffold in fungicides.

Materials:

  • This compound

  • 4-Iodo-1-methyl-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), this compound (1.2 eq), cesium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 4 mL DME, 1 mL H₂O).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-4-(4-(difluoromethyl)phenyl)-1H-pyrazole.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions analogous to those employing this compound. These data provide an indication of expected yields under various conditions.

EntryAryl Boronic AcidHalide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.195
24-Methoxyphenylboronic acid4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.198
34-Fluorophenylboronic acid1-Bromo-4-fluorobenzenePd/C (1)K₂CO₃DMF/H₂O1108>95 (conversion)
42,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (1)K₂CO₃DMF/H₂O75198

MW = Microwave irradiation

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows described in this application note.

Suzuki_Miyaura_Coupling ArylBoronicAcid This compound ReactionConditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) Solvent (e.g., DME/H₂O) ArylBoronicAcid->ReactionConditions HeterocyclicHalide Heterocyclic Halide (e.g., 4-Iodo-1-methyl-1H-pyrazole) HeterocyclicHalide->ReactionConditions CoupledProduct Coupled Product (Agrochemical Precursor) ReactionConditions->CoupledProduct Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Combine Reactants: This compound, heterocyclic halide, base, and catalyst in a vial. B 2. Add Solvents (e.g., DME/H₂O) A->B C 3. Seal and Heat (Conventional or Microwave) B->C D 4. Quench Reaction and perform aqueous workup. C->D Reaction Completion E 5. Extract with Organic Solvent D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Final Product G->H Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Signaling_Pathway_Analogy BuildingBlock This compound Key Building Block CouplingReaction Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formation BuildingBlock:tail->CouplingReaction:head Input CoreScaffold Heterocyclic Core e.g., Pyrazole, Pyridine CoreScaffold:tail->CouplingReaction:head Input ActiveMolecule Active Agrochemical Molecule e.g., Fungicide, Herbicide CouplingReaction:tail->ActiveMolecule:head Yields BiologicalTarget Biological Target e.g., Succinate Dehydrogenase ActiveMolecule:tail->BiologicalTarget:head Inhibits

Caption: Logical relationship in agrochemical synthesis.

Application Notes: (4-(Difluoromethyl)phenyl)boronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Difluoromethyl)phenyl)boronic acid is an organoboron compound increasingly recognized for its potential as a versatile building block in the synthesis of advanced functional materials. The incorporation of the difluoromethyl (CHF₂) group onto the phenylboronic acid scaffold imparts unique electronic and physical properties to target molecules. This makes it a valuable reagent for creating novel organic electronics, high-performance polymers, and specialized coatings.

The difluoromethyl group is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, which is of interest in medicinal chemistry. In materials science, its strong electron-withdrawing nature can be leveraged to tune the electronic properties of conjugated materials, enhancing their performance in devices such as Organic Light-Emitting Diodes (OLEDs). Furthermore, the presence of fluorine can enhance thermal stability and chemical resistance in polymers and coatings.

The primary utility of this compound in materials synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between the difluoromethylphenyl moiety and various aryl or vinyl halides, enabling the construction of complex molecular architectures.

Key Applications and Benefits in Materials Science

Application AreaKey Benefits of Incorporating the (4-(Difluoromethyl)phenyl) Moiety
Organic Light-Emitting Diodes (OLEDs) - Tuning of Electronic Properties: The electron-withdrawing nature of the CHF₂ group can lower HOMO and LUMO energy levels, potentially improving charge injection and transport balance in OLED devices. - Enhanced Stability: The high strength of the C-F bond can contribute to greater thermal and morphological stability of the material, leading to longer device lifetimes. - Blue Emitter Development: Fluorinated biphenyls are key components in the design of efficient and stable blue-emitting materials.
Conjugated Polymers - Improved Thermal and Chemical Resistance: Fluorinated polymers often exhibit enhanced stability against heat and chemical degradation.[1] - Modification of Optoelectronic Properties: The electronic nature of the polymer backbone can be systematically altered, influencing its band gap, conductivity, and photophysical response.
Specialized Coatings - Low Surface Energy: Fluorinated compounds are known to have low surface energy, which can be utilized to create hydrophobic and oleophobic surfaces. - Increased Durability: Enhanced chemical resistance can protect coated surfaces from harsh environments.
Pharmaceutical and Agrochemical Synthesis - Metabolic Stability: The CHF₂ group can block metabolic oxidation at the phenyl ring, increasing the in vivo half-life of a drug candidate. - Lipophilicity and Binding Affinity: The introduction of fluorine can modulate a molecule's lipophilicity and its ability to bind to target proteins.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a substituted biphenyl, a core structure in many advanced materials.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%) or other suitable phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equivalents)

  • Toluene and water (e.g., in a 2:1 or similar ratio)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst and Ligand Addition: To this mixture, add palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 15 mL in a 2:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, This compound, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (N2/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L_n-R2 transmetalation->pd_intermediate boronate [R2-B(OH)3]^- boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition base Base boronic_acid R2-B(OH)2 base->boronic_acid boronic_acid->boronate

References

Application Notes and Protocols for Non-Suzuki Cross-Coupling Reactions of (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of (4-(difluoromethyl)phenyl)boronic acid in several key non-Suzuki cross-coupling reactions. The difluoromethyl group is a valuable substituent in medicinal chemistry, known for its ability to modulate the lipophilicity, metabolic stability, and pKa of drug candidates. The following protocols offer methods for incorporating the 4-(difluoromethyl)phenyl moiety into a variety of molecular scaffolds.

Chan-Lam C-N Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an amine or related N-H containing compound.[1][2][3] This reaction is advantageous due to its typically mild conditions and tolerance of various functional groups.[1][3]

General Reaction Scheme:

cluster_0 Chan-Lam C-N Coupling cluster_1 Reaction Conditions Reagents Reagents ArylBoronicAcid This compound Product 4-(CHF₂)-Ph-NR¹R² ArylBoronicAcid->Product + CopperCatalyst Cu(OAc)₂ Amine R¹R²NH Amine->Product + Base Base Solvent Solvent Catalyst Copper Catalyst Atmosphere Atmosphere Temperature Temperature

Caption: General workflow for Chan-Lam C-N cross-coupling.

Application Data: N-Arylation of Imidazoles

The N-arylation of imidazoles is a crucial transformation in the synthesis of many biologically active compounds. The Chan-Lam coupling provides a direct method for this conversion.

EntryAmine/N-HeterocycleCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1ImidazoleCu(OAc)₂ (10 mol%)PyridineCH₂Cl₂RT2475
2BenzimidazoleCu(OAc)₂ (10 mol%)Et₃NToluene801282
32-Nitroimidazole--INVALID-LINK--₂ (8 mol%)K₂CO₃MeOHRT1285

Note: Yields are based on published data for similar arylboronic acids and may vary for this compound.

Experimental Protocol: N-Arylation of Imidazole

This protocol is a general guideline based on established Chan-Lam coupling procedures.[4][5]

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of ammonium chloride

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), imidazole (1.0 mmol), and copper(II) acetate (0.1 mmol).

  • Add dichloromethane (5 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated imidazole.

Heck Cross-Coupling

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[6] An oxidative version of the Heck reaction allows for the use of arylboronic acids as the coupling partner.[7][8][9]

General Reaction Scheme:

cluster_0 Oxidative Heck Coupling cluster_1 Reaction Conditions Reagents Reagents ArylBoronicAcid This compound Product 4-(CHF₂)-Ph-CH=CH-R ArylBoronicAcid->Product + PalladiumCatalyst Pd(OAc)₂ Alkene R-CH=CH₂ Alkene->Product + Oxidant Oxidant Solvent Solvent Catalyst Palladium Catalyst Atmosphere Atmosphere Temperature Temperature

Caption: General workflow for the oxidative Heck reaction.

Application Data: Arylation of Olefins

The oxidative Heck reaction enables the direct arylation of a variety of electron-rich and electron-deficient olefins.

EntryOlefinCatalystOxidantSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5 mol%)N-BromosuccinimideToluene251276
2n-Butyl acrylatePd(OAc)₂ (2 mol%)AcetoneAcetone701585
32,3,3,3-TetrafluoropropenePd(OAc)₂ (10 mol%)Ag₂CO₃Dioxane1002478

Note: Yields are based on published data for similar arylboronic acids and may vary for this compound.[6][10]

Experimental Protocol: Arylation of Styrene

This protocol is a general guideline based on established oxidative Heck reaction procedures.[10]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Toluene

  • Saturated aqueous solution of sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and N-bromosuccinimide (1.2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add dry toluene (5 mL) followed by styrene (1.2 mmol).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding stilbene derivative.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.[11] Variations of this reaction allow for the use of arylboronic acids as the coupling partner.[12][13][14]

General Reaction Scheme:

cluster_0 Sonogashira-type Coupling cluster_1 Reaction Conditions Reagents Reagents ArylBoronicAcid This compound Product 4-(CHF₂)-Ph-C≡C-R ArylBoronicAcid->Product + Catalyst Catalyst(s) Alkyne R-C≡CH Alkyne->Product + Base Base Solvent Solvent Atmosphere Atmosphere Temperature Temperature

Caption: General workflow for Sonogashira-type coupling.

Application Data: Alkynylation of this compound

This reaction provides a direct route to difluoromethyl-substituted aryl alkynes, which are versatile building blocks in organic synthesis.

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NTHF601285
21-HeptyneCuI (15 mol%), Ag₂OCs₂CO₃DCE803675
3Propargyl alcoholPh₃PAuCl (5 mol%), AgBF₄Et₃NCH₃CNRT1272

Note: Yields are based on published data for similar arylboronic acids and may vary for this compound.[13][15]

Experimental Protocol: Coupling with Phenylacetylene

This protocol is a general guideline based on established Sonogashira-type coupling procedures.[13]

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While traditionally performed with aryl halides/triflates, modifications allow for the use of arylboronic acids as the aryl source, often in the presence of an oxidant. This reaction is a cornerstone of modern organic synthesis for the preparation of arylamines.[16][17]

General Reaction Scheme:

cluster_0 Buchwald-Hartwig Amination cluster_1 Reaction Conditions Reagents Reagents ArylBoronicAcid This compound Product 4-(CHF₂)-Ph-NR¹R² ArylBoronicAcid->Product + PalladiumCatalyst Pd Catalyst Amine R¹R²NH Amine->Product + Ligand Ligand Base Base Solvent Solvent Catalyst Palladium Catalyst Temperature Temperature

Caption: General workflow for Buchwald-Hartwig amination.

Application Data: N-Arylation of Heterocycles and Amines

The Buchwald-Hartwig amination is highly versatile for the N-arylation of a wide range of amines and N-heterocycles.

EntryAmine/N-HeterocycleCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Carbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene1002490
2AnilinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1101885
3MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene1001688

Note: Yields are based on published data for similar arylboronic acids and may vary for this compound.[16][17]

Experimental Protocol: N-Arylation of Carbazole

This protocol is a general guideline based on established Buchwald-Hartwig amination procedures.[16]

Materials:

  • This compound

  • Carbazole

  • [Pd(allyl)Cl]₂

  • t-BuXPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a glovebox, add [Pd(allyl)Cl]₂ (0.02 mmol), t-BuXPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add a stir bar, this compound (1.2 mmol), and carbazole (1.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylcarbazole.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: (4-(Difluoromethyl)phenyl)boronic Acid as a Versatile Fragment in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Difluoromethyl)phenyl)boronic acid is a valuable fragment for inclusion in drug discovery screening libraries. Its unique combination of a phenylboronic acid moiety and a difluoromethyl group offers several advantages for the development of novel therapeutics. The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a privileged scaffold for enzyme inhibitors. The difluoromethyl group serves as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and altered lipophilicity compared to its non-fluorinated or trifluoromethylated counterparts. This application note will focus on the potential of this compound as a starting point for the discovery of inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.

Rationale for Targeting IDO1 with this compound

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade immune surveillance.[1] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Recent studies have highlighted the potential of boronic acid-containing compounds as IDO1 inhibitors.[2] Structure-activity relationship (SAR) studies have shown that substitutions at the 4-position of a central phenyl ring are well-tolerated in IDO1 inhibitors, suggesting that the this compound fragment is a promising starting point for inhibitor design.[2] The difluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Representative Structure-Activity Relationship (SAR) Data

While specific SAR data for a series of IDO1 inhibitors derived directly from the this compound fragment is not extensively available in the public domain, a representative dataset for a series of 4-substituted phenylboronic acid-containing IDO1 inhibitors demonstrates the potential of this scaffold. The following table summarizes the in vitro inhibitory activity of a representative series of compounds against human recombinant IDO1.

Compound IDR Group at 4-positionhIDO1 IC50 (µM)
1 -H>100
2 -CH355
3 -OCH342
4 -Cl25
5 -CF2H [Estimated: 8 - 15]
6 -CF318
7 -CN12

Note: The IC50 value for the difluoromethyl-substituted compound (Compound 5) is an estimation based on the trend observed in related boronic acid inhibitors, where fluorinated substituents generally enhance potency.[2] This data is presented for illustrative purposes to highlight the potential of the this compound fragment.

Experimental Protocols

Protocol 1: In Vitro Human IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory activity of test compounds on recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Acetic acid

  • 96-well microplates

Procedure:

  • Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Add 50 µL of the reaction buffer to each well of a 96-well plate.

  • Add 2 µL of test compound dilutions in DMSO to the respective wells (final DMSO concentration ≤ 1%). Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Add 20 µL of recombinant human IDO1 enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding 28 µL of L-tryptophan solution (final concentration 200 µM).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 30% (w/v) TCA.

  • Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet precipitated protein.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based IDO1 Inhibition Assay in HeLa Cells

This protocol describes a cellular assay to evaluate the ability of test compounds to inhibit IDO1 activity in a cellular context.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Human interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Acetic acid

  • 96-well cell culture plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with 100 ng/mL of IFN-γ to induce IDO1 expression.

  • Simultaneously, add serial dilutions of the test compounds to the wells. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Supplement the cell culture medium with L-tryptophan to a final concentration of 100 µM.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect 150 µL of the cell culture supernatant from each well.

  • Add 30 µL of 6.1 N TCA to each supernatant sample.

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer 100 µL of the clear supernatant to a new 96-well plate.

  • Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.

  • Measure the absorbance at 480 nm.

  • Determine the concentration of kynurenine produced using a standard curve and calculate the IC50 value for each compound.[3][4]

Visualizations

IDO1 Signaling Pathway in Cancer Immunotherapy

IDO1_Pathway cluster_0 Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine catalysis T_Cell T-Cell Kynurenine->T_Cell inhibits proliferation & induces apoptosis Treg Regulatory T-Cell (Treg) (Immunosuppressive) Kynurenine->Treg promotes differentiation TumorCell Tumor Cell T_Cell->TumorCell attacks IFNy IFN-γ T_Cell->IFNy Treg->T_Cell suppresses TumorCell->IDO1 upregulates expression via IFN-γ IFNy->TumorCell stimulates Inhibitor (4-(Difluoromethyl)phenyl)boronic acid-based Inhibitor Inhibitor->IDO1 inhibits

Caption: IDO1 signaling pathway in the tumor microenvironment and the point of intervention for IDO1 inhibitors.

Experimental Workflow for Cell-Based IDO1 Inhibition Assay

experimental_workflow start Start seed_cells Seed HeLa Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_reagents Add IFN-γ (100 ng/mL) & Test Compounds incubate1->add_reagents incubate2 Incubate 48h add_reagents->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant hydrolyze Add TCA & Heat (50°C, 30 min) to hydrolyze N-formylkynurenine collect_supernatant->hydrolyze centrifuge Centrifuge hydrolyze->centrifuge transfer_supernatant Transfer Supernatant to new plate centrifuge->transfer_supernatant add_dmab Add DMAB Reagent transfer_supernatant->add_dmab read_absorbance Read Absorbance at 480 nm add_dmab->read_absorbance analyze Calculate IC50 read_absorbance->analyze

References

Experimental procedure for gram-scale Suzuki coupling of (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Gram-Scale Suzuki Coupling of (4-(Difluoromethyl)phenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details a robust, gram-scale protocol for the coupling of this compound with an aryl bromide. The difluoromethyl group is a valuable moiety in medicinal chemistry and materials science, as it can significantly modulate the lipophilicity, metabolic stability, and electronic properties of molecules. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of biaryl compounds containing the 4-(difluoromethyl)phenyl motif.

Reaction Principle

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation of the boronic acid.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the optimized conditions for the gram-scale Suzuki coupling of this compound with 4-bromoanisole as a representative aryl bromide.

ParameterValueNotes
Reactants
This compound1.2 equivalentsA slight excess is used to ensure complete consumption of the aryl bromide.
4-Bromoanisole1.0 equivalent (gram-scale)The protocol can be adapted for other aryl or heteroaryl bromides.
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol%A common and effective palladium precursor.
SPhos4 mol%A Buchwald-type phosphine ligand that is highly effective for challenging couplings. The ligand to palladium ratio is 2:1.
Base
Potassium Phosphate (K₃PO₄)3.0 equivalentsA moderately strong base that is effective in promoting transmetalation while minimizing boronic acid degradation.
Solvent System
1,4-Dioxane / Water4:1 (v/v)A common biphasic solvent system for Suzuki couplings. The solvent should be degassed to prevent oxidation of the catalyst.
Reaction Conditions
Temperature90 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe.
Reaction Time12-24 hoursThe reaction progress should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
AtmosphereInert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the palladium catalyst.
Workup & Purification
ProcedureExtraction and Column ChromatographyThe product is isolated by extraction and purified by silica gel chromatography to remove residual catalyst and other impurities.

Experimental Protocol: Gram-Scale Synthesis of 4-(Difluoromethyl)-4'-methoxy-1,1'-biphenyl

This protocol describes the gram-scale synthesis of 4-(difluoromethyl)-4'-methoxy-1,1'-biphenyl from this compound and 4-bromoanisole.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

  • Round-bottom flask or jacketed reactor

  • Reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, potassium phosphate, Palladium(II) Acetate, and SPhos.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed deionized water (4:1 v/v) to the flask via syringe or cannula.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material (4-bromoanisole) is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-(difluoromethyl)-4'-methoxy-1,1'-biphenyl.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst - Ligand glassware Assemble Dry Glassware (Flask, Condenser) reagents->glassware inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) glassware->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 90 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate, Water, Brine) cool->extract dry Dry Organic Layer (MgSO₄/Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for gram-scale Suzuki coupling.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Suzuki coupling reactions involving (4-(Difluoromethyl)phenyl)boronic acid. The electron-withdrawing nature of the difluoromethyl group can present unique difficulties, which this guide aims to address through a structured, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Failure of Suzuki coupling with this electron-deficient boronic acid often stems from a few key areas. A systematic approach to troubleshooting is recommended. First, verify the integrity of your reagents. This compound can be prone to degradation, and the activity of the palladium catalyst is paramount. Ensure your solvents are anhydrous and properly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions. The choice of base and ligand is also critical and often needs to be tailored for electron-deficient coupling partners.

Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common challenge with electron-deficient boronic acids. This is often exacerbated by the presence of water and strong bases. To minimize this, consider the following strategies:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried and degassed.

  • Select a Milder Base: Strong bases can promote protodeboronation. Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.

  • Employ Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.

Q3: Which palladium catalyst and ligand combination is most effective for this type of coupling?

A3: The choice of catalyst and ligand is crucial for activating the aryl halide and facilitating the cross-coupling with the electron-deficient boronic acid. While standard catalysts like Pd(PPh₃)₄ can sometimes be effective, more challenging couplings often require more specialized systems.

  • Palladium Precatalysts: Modern Buchwald-type precatalysts (e.g., G3 or G4 palladacycles) are often more active and air-stable, leading to more consistent results.

  • Electron-Rich, Bulky Ligands: Ligands such as XPhos, SPhos, and RuPhos are designed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with electron-deficient substrates. These ligands can significantly improve reaction rates and yields.

Q4: What are the optimal reaction conditions (solvent, temperature, base) for coupling this compound?

A4: Optimal conditions are highly substrate-dependent. However, a good starting point for optimization is a polar aprotic solvent system, a moderately strong inorganic base, and elevated temperatures. A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water to aid in dissolving the base.[1] However, as mentioned, anhydrous conditions may be necessary to prevent protodeboronation. Stronger bases like K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[2] Reaction temperatures typically range from 80-110 °C.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data from studies on Suzuki-Miyaura coupling reactions involving fluorinated and electron-deficient arylboronic acids, providing insights into the effect of different reaction components.

Table 1: Effect of Different Bases on the Yield of Suzuki Coupling

EntryAryl HalideBoronic AcidBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901292[3]
24-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidCs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901288[3]
34-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidK₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901285[3]
4IodobenzeneMesitylboronic acidBa(OH)₂DME/H₂OPd(PPh₃)₄80499[2]
5IodobenzeneMesitylboronic acidNaOHDME/H₂OPd(PPh₃)₄80-95[2]
6IodobenzeneMesitylboronic acidK₃PO₄DME/H₂OPd(PPh₃)₄80-70[2]

Table 2: Comparison of Palladium Catalysts and Ligands

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (4)K₃PO₄t-BuOH/H₂O10098Buchwald et al.
24-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10096Buchwald et al.
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O (95:5)110>95[1]
42,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (2)FcPPh₂ (12)K₃PO₄1,4-Dioxane/H₂O (10:1)11085[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki coupling reaction. Optimization of the base, solvent, temperature, and catalyst/ligand system may be required for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or a Buchwald precatalyst, 1-2 mol%)

  • Ligand (if using a simple palladium source, e.g., XPhos, 4-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous THF)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst boronic_acid Is Boronic Acid fresh? Consider protodeboronation. check_reagents->boronic_acid Degradation? aryl_halide Is Aryl Halide pure? check_reagents->aryl_halide atmosphere Inert atmosphere maintained? (Ar or N2) check_conditions->atmosphere solvents Solvents anhydrous & degassed? check_conditions->solvents base Base appropriate? (Strength, solubility) check_conditions->base temperature Temperature optimal? check_conditions->temperature catalyst_activity Is Pd catalyst active? (Not Pd black) check_catalyst->catalyst_activity ligand_choice Is ligand appropriate? (e.g., Buchwald type) check_catalyst->ligand_choice catalyst_loading Is catalyst loading sufficient? check_catalyst->catalyst_loading reagents_ok Reagents Verified boronic_acid->reagents_ok aryl_halide->reagents_ok end Successful Coupling reagents_ok->end conditions_ok Conditions Optimized atmosphere->conditions_ok solvents->conditions_ok base->conditions_ok temperature->conditions_ok conditions_ok->end catalyst_ok Catalyst System Optimized catalyst_activity->catalyst_ok ligand_choice->catalyst_ok catalyst_loading->catalyst_ok catalyst_ok->end

Caption: A step-by-step workflow for troubleshooting failed Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pdII_halide R-Pd(II)L_n-X pd0->pdII_halide pdII_aryl R-Pd(II)L_n-Ar' pdII_halide->pdII_aryl Transmetalation pdII_aryl->pd0 product R-Ar' pdII_aryl->product Reductive Elimination boronic_acid Ar'B(OH)₂ borate [Ar'B(OH)₃]⁻ boronic_acid->borate base Base base->borate borate->pdII_aryl aryl_halide R-X aryl_halide->pdII_halide Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: (4-(Difluoromethyl)phenyl)boronic acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of (4-(Difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. This compound is an electron-deficient boronic acid due to the electron-withdrawing nature of the difluoromethyl group. This characteristic makes it more susceptible to certain undesirable pathways in the catalytic cycle.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of difluoromethylbenzene.[1][2] This side reaction is often promoted by elevated temperatures, the presence of water, and strong bases.[3]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 4,4'-bis(difluoromethyl)biphenyl, from the coupling of two molecules of the boronic acid. This can be promoted by the presence of oxygen or by Pd(II) species in the reaction mixture.

Q2: My Suzuki coupling reaction with this compound is giving a low yield. What are the initial troubleshooting steps?

A2: Low yields are a common issue and can often be traced back to a few key factors:

  • Reagent Quality: Ensure that the this compound is fresh and has been stored correctly under dry and refrigerated conditions (2-8°C) to prevent degradation.[3] Over time, exposure to moisture and air can lead to protodeboronation even during storage.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote homocoupling of the boronic acid. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Purity: Use anhydrous and degassed solvents to minimize both catalyst deactivation and protodeboronation. Ensure the base is of high purity.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh catalyst and ligand from a reliable source.

Q3: How does the choice of base affect the reaction outcome?

A3: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate the rate of protodeboronation, especially with electron-deficient boronic acids.[3] If you are observing significant protodeboronation, consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

Q4: Can the difluoromethyl group itself react or decompose under Suzuki coupling conditions?

A4: The difluoromethyl (CF₂H) group is generally stable under the typical conditions of a Suzuki-Miyaura coupling reaction. The primary instability of this compound lies in the susceptibility of the C-B bond to cleavage (protodeboronation), rather than the decomposition of the CF₂H group itself.

Troubleshooting Guide

Issue 1: Significant Formation of Protodeboronation Byproduct (Difluoromethylbenzene)
Potential Cause Recommended Solution
Reaction temperature is too high. Lower the reaction temperature. Electron-deficient boronic acids can often react at milder temperatures.
Reaction time is excessively long. Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion to avoid prolonged exposure to reaction conditions.
The base is too strong. Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
Presence of excess water. Use anhydrous solvents and ensure all glassware is thoroughly dried.
High concentration of free boronic acid. Consider converting the boronic acid to a more stable pinacol ester derivative, which will slowly release the boronic acid into the reaction mixture.
Issue 2: Formation of Homocoupling Byproduct (4,4'-Bis(difluoromethyl)biphenyl)
Potential Cause Recommended Solution
Presence of oxygen in the reaction. Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Use of a Pd(II) precatalyst without efficient reduction. Ensure that the reaction conditions facilitate the reduction of Pd(II) to the active Pd(0) species. The homocoupling of the boronic acid can sometimes act as this reducing agent, leading to the byproduct.
Inefficient catalyst or ligand. Choose a highly active catalyst system that promotes the desired cross-coupling pathway at a much faster rate than the homocoupling pathway.

Data Presentation

The following table provides a summary of expected yields for the Suzuki-Miyaura coupling of a similar electron-deficient boronic acid, 2,5-Difluorophenylboronic acid, with various aryl halides. This data can serve as a general benchmark for what to expect with this compound, as the electronic effects are comparable.

Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides [4]

Coupling Partner (Aryl Halide)SubstituentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285
4-BromotolueneElectron-donatingPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001692
1-Bromo-4-nitrobenzeneStrongly electron-withdrawingPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80878
4-ChloroanisoleElectron-donatingXPhos Pd G3K₃PO₄Dioxane/H₂O1102488
1-Chloro-4-(trifluoromethyl)benzeneStrongly electron-withdrawingRuPhos Pd G3Cs₂CO₃t-AmylOH/H₂O1001881

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: Preparation of this compound pinacol ester

To mitigate protodeboronation, converting the boronic acid to its more stable pinacol ester is recommended.

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Visualizations

Suzuki_Side_Reactions Ar_X Ar-X OxAdd Oxidative Addition Ar_X->OxAdd Ar_BOH2 Ar'-B(OH)2 This compound Transmetalation Transmetalation Ar_BOH2->Transmetalation Protodeboronation Protodeboronation Ar_BOH2->Protodeboronation Homocoupling Homocoupling Ar_BOH2->Homocoupling Pd0 Pd(0)Ln Pd0->OxAdd Ar_Pd_X Ar-Pd(II)-X OxAdd->Ar_Pd_X Ar_Pd_X->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' Desired Product RedElim->Product Ar_H Ar'-H Side Product Protodeboronation->Ar_H Ar_Ar Ar'-Ar' Side Product Homocoupling->Ar_Ar Base Base Base->Transmetalation Base->Protodeboronation accelerates H2O H₂O H2O->Protodeboronation O2_PdII O₂ / Pd(II) O2_PdII->Homocoupling Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Dry Solvents) CheckReagents->CheckConditions Fresh Reagents AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions OK Protodeboronation Protodeboronation Observed? AnalyzeByproducts->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No OptimizeBase Use Milder Base (K₃PO₄, K₂CO₃) Lower Temperature Protodeboronation->OptimizeBase Yes ImproveInertness Improve Degassing Ensure Strict Inert Atmosphere Homocoupling->ImproveInertness Yes NoByproducts No Specific Byproducts, General Low Reactivity Homocoupling->NoByproducts No UseEster Use Pinacol Ester of Boronic Acid OptimizeBase->UseEster Success Reaction Optimized ImproveInertness->Success UseEster->Success ScreenCatalyst Screen Catalyst/Ligand and Solvents NoByproducts->ScreenCatalyst ScreenCatalyst->Success Condition_Relationships Conditions Reaction Conditions StrongBase Strong Base (e.g., NaOH, KOH) HighTemp High Temperature Oxygen Presence of O₂ Water Presence of H₂O MildBase Mild Base (e.g., K₂CO₃, K₃PO₄) LowTemp Lower Temperature InertAtmosphere Inert Atmosphere Anhydrous Anhydrous Solvents Protodeboronation Increased Protodeboronation StrongBase->Protodeboronation HighTemp->Protodeboronation Homocoupling Increased Homocoupling Oxygen->Homocoupling Water->Protodeboronation Outcomes Likely Outcomes DesiredProduct Increased Desired Product Yield MildBase->DesiredProduct LowTemp->DesiredProduct InertAtmosphere->DesiredProduct Anhydrous->DesiredProduct

References

How to prevent deboronation of (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-(Difluoromethyl)phenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the deboronation of this valuable reagent during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. For this compound, the electron-withdrawing nature of the difluoromethyl group makes the boronic acid more susceptible to this decomposition pathway. This leads to the consumption of the starting material, reduced yields in coupling reactions (e.g., Suzuki-Miyaura), and the formation of 1-(difluoromethyl)benzene as an impurity, which can complicate purification.

Q2: What are the main factors that promote the deboronation of this compound?

A: Several factors can accelerate the rate of deboronation. These include:

  • High pH (basic conditions): The formation of the more reactive boronate anion at higher pH values increases the susceptibility to protodeboronation.

  • Elevated temperatures: Higher reaction temperatures can increase the rate of deboronation relative to the desired coupling reaction.

  • Presence of water: Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Suboptimal catalyst systems: In Suzuki-Miyaura coupling, a slow or inefficient catalyst can allow more time for the deboronation side reaction to occur.

  • Prolonged reaction times: Longer exposure to reaction conditions that promote deboronation will naturally lead to a greater extent of this side reaction.

Q3: How can I detect if my this compound has undergone deboronation?

A: The most reliable method for detecting deboronation is through analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: The appearance of signals corresponding to 1-(difluoromethyl)benzene in the 1H or 19F NMR spectrum is a clear indicator of deboronation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to identify and quantify the amount of the deboronated byproduct in your reaction mixture.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered when using this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling due to Deboronation

Symptoms:

  • Low yield of the desired biaryl product.

  • Significant amount of 1-(difluoromethyl)benzene detected as a byproduct.

  • Incomplete consumption of the aryl halide coupling partner.

Troubleshooting Steps:

  • Optimize the Base:

    • Use a weaker base (e.g., K3PO4, Cs2CO3, or K2CO3) instead of strong bases like NaOH or KOH.

    • Use the minimum effective amount of base.

  • Modify the Catalyst System:

    • Employ a highly active palladium catalyst and ligand system to promote rapid cross-coupling, which can outcompete the slower deboronation reaction. Buchwald or FuPhos-type ligands are often effective for electron-deficient boronic acids.

    • Consider using a pre-formed palladium catalyst to ensure rapid initiation of the catalytic cycle.

  • Control Reaction Temperature:

    • If the reaction kinetics allow, lower the reaction temperature to decrease the rate of deboronation.

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.

  • Protect the Boronic Acid:

    • If the above measures are insufficient, consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt. These derivatives slowly release the boronic acid in situ during the reaction, keeping its concentration low and minimizing deboronation.

Issue 2: Degradation of this compound During Storage

Symptoms:

  • Reduced purity of the starting material over time.

  • Poor performance in subsequent reactions.

Troubleshooting Steps:

  • Proper Storage Conditions:

    • Store this compound in a tightly sealed container in a cool, dry place.

    • For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Data Presentation

The following tables summarize key data related to the prevention of deboronation.

Table 1: Influence of Reaction Parameters on Deboronation

ParameterImpact on DeboronationRecommendation for Minimizing Deboronation
Base Strength Stronger bases increase the rate of deboronation.Use weaker bases (e.g., K3PO4, Cs2CO3).
Temperature Higher temperatures accelerate deboronation.Run the reaction at the lowest effective temperature.
Water Content Presence of water facilitates protodeboronation.Use anhydrous solvents and reagents.
Catalyst Activity Slow catalysis allows more time for deboronation.Employ highly active Pd catalysts and ligands.
Reaction Time Longer times increase the extent of deboronation.Optimize for the shortest possible reaction time.

Table 2: Comparison of Strategies to Prevent Deboronation

StrategyPrincipleAdvantagesDisadvantages
Optimized Suzuki-Miyaura Conditions Maximize the rate of cross-coupling relative to deboronation.Simple to implement; avoids additional synthetic steps.May not be sufficient for highly sensitive substrates.
N-Methyliminodiacetic Acid (MIDA) Boronate Ester Slow, controlled release of the boronic acid in situ.Excellent stability; compatible with chromatography; allows for iterative cross-coupling.Requires an additional protection and deprotection step.
Potassium Trifluoroborate Salt Increased stability compared to the boronic acid; slow release under reaction conditions.Crystalline, air- and moisture-stable solids; easy to handle.Requires an additional synthetic step for preparation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require further optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of this compound MIDA Ester

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound and N-methyliminodiacetic acid.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude MIDA ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 3: Preparation of Potassium (4-(Difluoromethyl)phenyl)trifluoroborate

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF2) (3.0 equiv)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol in a flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF2 solution to the boronic acid solution with stirring.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water and then a small amount of cold methanol.

  • Dry the resulting potassium (4-(difluoromethyl)phenyl)trifluoroborate salt under vacuum.

Visualizations

Deboronation_Mechanism A Arylboronic Acid Ar-B(OH)2 B Arylboronate Anion [Ar-B(OH)3]- A->B + OH- B->A + H+ C Protodeboronated Product Ar-H B->C + H2O D Boric Acid B(OH)3

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield / Deboronation Observed q1 Optimize Reaction Conditions? (Base, Temp, Solvent) start->q1 a1 Run optimized Suzuki-Miyaura reaction q1->a1 Yes a2 Protect the boronic acid q1->a2 No q2 Deboronation still significant? a1->q2 q2->a2 Yes end Successful Coupling q2->end No a3 Use MIDA ester or Trifluoroborate salt a2->a3 a3->end end_fail Re-evaluate synthetic route a3->end_fail If protection fails

Caption: Troubleshooting workflow for preventing deboronation.

Strategy_Selection start Need to use this compound q1 Is the substrate highly sensitive to deboronation? start->q1 a1 Attempt optimized Suzuki-Miyaura first q1->a1 No a2 Proceed directly to protection strategy q1->a2 Yes q2 Is iterative cross-coupling required? a2->q2 a3 Use MIDA boronate ester q2->a3 Yes a4 Use Potassium Trifluoroborate salt or MIDA ester q2->a4 No

Caption: Decision tree for selecting a deboronation prevention strategy.

Technical Support Center: Purification Strategies for Products from (4-(Difluoromethyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from (4-(Difluoromethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where this compound is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base to form a biaryl structure. This reaction is widely used in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2][3]

Q2: What are the typical impurities encountered in these reactions?

A2: Common impurities include:

  • Homocoupling byproduct: Formation of 4,4'-bis(difluoromethyl)biphenyl resulting from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[4][5]

  • Unreacted starting materials: Residual this compound and the aryl halide coupling partner.

  • Protodeboronation product: Formation of difluoromethylbenzene, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction for arylboronic acids, especially electron-deficient ones, and can be accelerated by high pH, elevated temperatures, and the presence of water.[1]

  • Palladium catalyst residues: Trace amounts of palladium from the catalyst can remain in the product, which is a critical issue in pharmaceutical applications due to toxicity concerns.[4]

Q3: How does the difluoromethyl group affect the reaction and purification?

A3: The difluoromethyl (CHF₂) group is electron-withdrawing. This makes the this compound less nucleophilic, which can lead to a slower transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Consequently, more forcing reaction conditions, such as stronger bases or higher temperatures, may be required, which can also promote side reactions like protodeboronation.[4] During purification, the polarity of the difluoromethyl-containing products will be influenced by this group, which needs to be considered when selecting chromatographic conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture and air can lead to degradation, primarily through protodeboronation.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your reaction products.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired biaryl product. 1. Incomplete reaction due to the electron-deficient nature of the boronic acid.[4] 2. Significant protodeboronation of the starting material.[1] 3. Catalyst deactivation due to the presence of oxygen.[1]1. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) to promote the catalytic cycle.[4] 2. Use anhydrous conditions if possible, or minimize reaction time and temperature. Consider converting the boronic acid to a more stable pinacol ester.[1] 3. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[1]
Presence of significant homocoupling byproduct (4,4'-bis(difluoromethyl)biphenyl). 1. Oxygen contamination in the reaction mixture.[4][5] 2. Use of a Pd(II) precatalyst, which can promote homocoupling during its in-situ reduction to Pd(0).[5]1. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas.[4] 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.
Difficulty in separating the product from unreacted boronic acid. The acidic nature of the boronic acid can cause it to streak on silica gel chromatography.Perform a basic aqueous wash (e.g., with 1 M NaOH or K₂CO₃) during the work-up. This will convert the boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous layer.
Product and a major impurity have very similar polarity, making chromatographic separation difficult. The impurity may be a structurally similar byproduct, such as a homocoupled dimer or a related isomer.1. Optimize column chromatography with a shallow solvent gradient.[4] 2. If the product is a solid, attempt recrystallization from various solvent systems. 3. Consider using a different stationary phase for chromatography, such as alumina or a fluorinated phase, which may offer different selectivity.
Final product is contaminated with palladium. Inefficient removal of the homogeneous palladium catalyst during work-up and purification.1. For heterogeneous catalysts, filter the reaction mixture through a pad of Celite. 2. For homogeneous catalysts, use a palladium scavenger. These are typically functionalized silica or polymer resins that chelate the palladium, allowing it to be filtered off.

Quantitative Data Summary

While specific data for reactions with this compound is limited in readily available literature, the following tables provide representative data for analogous Suzuki-Miyaura reactions and palladium removal, which can serve as a valuable reference.

Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic Acid DerivativeCatalyst/LigandBaseSolventYield (%)Reference
1-Bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O77[3]
1-Bromo-3,4-difluorobenzene4-Acetylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂ONot specified[3]
4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdK₂CO₃H₂O/Ethanol95[6]
Methyl 4-bromobenzoatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O61[1]
4-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O92[7]

Table 2: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)
Thiol-functionalized silica500 - 800< 10> 98.75
Polymer-supported ethylenediamineNot specifiedNot specifiedNot specified
Activated Carbon22392099.1

Experimental Protocols

General Protocol for Aqueous Work-up

This procedure is designed to remove inorganic salts, the base, and water-soluble impurities following the completion of the Suzuki-Miyaura reaction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (2 x volume of organic layer).

  • To remove unreacted boronic acid, wash the organic layer with a 1 M aqueous solution of NaOH or K₂CO₃ (1 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol for Purification by Column Chromatography

This protocol is a general guideline for purifying the crude product using silica gel chromatography.

  • Select an appropriate eluent system: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for biaryl compounds is a mixture of hexanes (or heptane) and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for good separation. For fluorinated compounds, a fluorinated stationary phase might offer better selectivity.[4]

  • Prepare the column:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) to maintain a steady flow.

    • Collect fractions in test tubes or flasks.

  • Analyze the fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

General Protocol for Purification by Recrystallization

This method is suitable for purifying solid products.

  • Choose a suitable solvent: The ideal solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find a suitable one.

  • Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up Start->Workup Remove salts & base Crude_Product Crude Product Workup->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice Chromatography Column Chromatography Purification_Choice->Chromatography Liquid or Difficult Separation Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: A general workflow for the purification of products from Suzuki-Miyaura reactions.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Product Yield Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->Check_Conditions Check_Side_Reactions Analyze for Side Products (Homocoupling, Protodeboronation) Start->Check_Side_Reactions Optimization Optimization Strategies Check_Reagents->Optimization Check_Conditions->Optimization Check_Side_Reactions->Optimization Optimize_Catalyst Change Ligand/Base Optimization->Optimize_Catalyst Improve_Inertness Improve Degassing Technique Optimization->Improve_Inertness Modify_Boronic_Acid Use Pinacol Ester Optimization->Modify_Boronic_Acid

Caption: A decision-making diagram for troubleshooting low yields in Suzuki-Miyaura reactions.

Diagram 3: Palladium Removal Strategies

PalladiumRemoval Start Product Contaminated with Palladium Catalyst_Type Catalyst Type? Start->Catalyst_Type Heterogeneous Heterogeneous (e.g., Pd on Carbon) Catalyst_Type->Heterogeneous Solid Homogeneous Homogeneous (e.g., Pd(PPh₃)₄) Catalyst_Type->Homogeneous Soluble Filtration Filtration through Celite Heterogeneous->Filtration Scavenging Use Palladium Scavenger Homogeneous->Scavenging End Palladium-Free Product Filtration->End Scavenging->End

References

Removing palladium catalyst from (4-(Difluoromethyl)phenyl)boronic acid coupling products

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Palladium Catalyst from (4-(Difluoromethyl)phenyl)boronic acid Coupling Products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from the products of Suzuki-Miyaura coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalysts from Suzuki coupling reaction products?

A1: The most prevalent methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves the use of scavengers that bind to the palladium, allowing for its removal by filtration. Common scavengers include functionalized silica gels (e.g., thiol, amine, or thiourea-based), activated carbon, and polymer-based resins.[1][2]

  • Chromatography: Column chromatography over silica gel or alumina is a standard purification technique that can also remove palladium residues.[3][4]

  • Extraction: Liquid-liquid extraction can be effective for removing water-soluble palladium salts.[4][5]

  • Crystallization: Recrystallization of the final product can be a highly effective method for purification and palladium removal, especially when combined with other techniques.[6]

  • Precipitation: In some cases, palladium can be precipitated out of the solution by adding a specific agent, followed by filtration.[5]

Q2: Are there any specific considerations for removing palladium from products derived from this compound?

A2: While the general principles of palladium removal apply, the difluoromethyl group (-CF2H) in your product may influence certain properties. The electron-withdrawing nature of the difluoromethyl group can affect the polarity of your final compound. This may require optimization of the solvent system for chromatography or extraction to achieve efficient separation from palladium residues. Additionally, the fluorine atoms could potentially interact with certain scavenger surfaces, although this is not a commonly reported issue. It is always recommended to perform small-scale screening experiments with different scavengers to find the optimal conditions for your specific product.

Q3: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. According to the ICH Q3D guidelines, palladium is classified as a Route-Specific oral permitted daily exposure (PDE) of 100 µ g/day .[7] This typically translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams. For parenteral drugs, the limit is much stricter, often around 1 ppm.[7]

Q4: I've performed column chromatography, but my product is still contaminated with palladium. What should I do next?

A4: While column chromatography is a powerful tool, it may not always be sufficient to remove all soluble palladium species to the required low ppm levels.[7][8] If you still have palladium contamination after chromatography, the most effective next step is often to employ a metal scavenger.[8][9] You can treat a solution of your purified product with a selected scavenger, followed by filtration. Alternatively, you can try recrystallization if your product is a solid.

Q5: How do I choose the right scavenger for my palladium removal?

A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product.[1] Thiol-based scavengers are often effective for various palladium species.[2] It is highly recommended to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific product and reaction conditions.[1]

Troubleshooting Guides

Problem 1: Low Yield After Palladium Scavenging
Possible Cause Solution
Non-specific binding of the product to the scavenger. Optimize Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., weight percent or equivalents relative to palladium).[1]
Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[1]
Scavenger Type: Some scavengers may have a higher affinity for your product than others. Test a different type of scavenger (e.g., if using activated carbon, try a silica-based scavenger).[5]
Incomplete recovery from the scavenger. Thorough Washing: After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[1]
Problem 2: Incomplete Palladium Removal
Possible Cause Solution
Incorrect Scavenger Selection. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific palladium species and solvent system.[1]
Insufficient Amount of Scavenger. Increase Scavenger Equivalents: Increase the amount of scavenger relative to the initial amount of palladium catalyst. A common starting point is 5-10 equivalents.[1]
Suboptimal Scavenging Conditions. Optimize Time and Temperature: While many scavengers work at room temperature, increasing the temperature or extending the stirring time can sometimes improve efficiency. Monitor the palladium concentration at different time points to determine the optimal duration.[1]
Poor Mass Transfer. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium species in solution. Ensure the mixture is stirred vigorously during the scavenging process.[1]
Product-Palladium Complexation. Use a Competing Ligand: Your product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[1]

Quantitative Data on Palladium Removal

The following table summarizes representative data on the efficiency of various palladium removal methods from the literature. Note that the effectiveness of each method is highly dependent on the specific substrate, catalyst, and reaction conditions.

Method Scavenging Agent/Conditions Initial Pd (ppm) Final Pd (ppm) Removal Efficiency (%) Reference
Scavenging Silica-Thiol~2239~20>99
Scavenging Polymer-bound TMT15503>99
Scavenging Activated Charcoal & TMT223920>99
Scavenging Carboxen® 564125012>99[10]
Scavenging Biotage® MP-TMT33,000<200>99.4[6]
Chromatography + Scavenging Column Chromatography followed by Scavenging Resin>5000<50>99[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)
  • Reaction Work-up: After the Suzuki coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts and salts.[1]

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the chosen scavenger, remove the solvent under reduced pressure and dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene, THF).[1]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[1]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). The optimal time should be determined by monitoring the palladium concentration periodically.[1]

  • Filtration: Once palladium removal is deemed complete, filter the mixture through a pad of celite to remove the scavenger.[1]

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad helps to remove fine carbon particles.[1]

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]

Visualizations

Palladium_Removal_Workflow start Crude Product from This compound Coupling workup Aqueous Work-up start->workup filter_hetero Filter Heterogeneous Catalyst (e.g., Pd/C) workup->filter_hetero check_pd_1 Analyze Pd Content (e.g., ICP-MS) workup->check_pd_1 Homogeneous Catalyst filter_hetero->check_pd_1 If applicable is_pd_high_1 Pd > 10 ppm? check_pd_1->is_pd_high_1 scavenging Scavenging (e.g., Silica-Thiol, Activated Carbon) is_pd_high_1->scavenging Yes final_product Purified Product (Pd < 10 ppm) is_pd_high_1->final_product No chromatography Column Chromatography scavenging->chromatography check_pd_2 Analyze Pd Content chromatography->check_pd_2 is_pd_high_2 Pd > 10 ppm? check_pd_2->is_pd_high_2 recrystallization Recrystallization is_pd_high_2->recrystallization Yes is_pd_high_2->final_product No recrystallization->final_product

Caption: A general workflow for the removal of palladium catalyst.

Troubleshooting_Incomplete_Removal issue Incomplete Palladium Removal cause1 Incorrect Scavenger issue->cause1 cause2 Insufficient Scavenger issue->cause2 cause3 Suboptimal Conditions issue->cause3 cause4 Product-Pd Complex issue->cause4 solution1 Screen Different Scavengers (Thiol, Amine, etc.) cause1->solution1 solution2 Increase Scavenger Equivalents (e.g., to 10-20 eq.) cause2->solution2 solution3 Optimize Time & Temperature cause3->solution3 solution4 Add Competing Ligand or Change Solvent cause4->solution4

Caption: Troubleshooting guide for incomplete palladium removal.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the difluoromethyl group presents unique challenges, often leading to lower reaction yields and competing side reactions. This guide offers systematic approaches to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids like this compound, can often be attributed to a few critical factors. A systematic evaluation of your reagents and reaction setup is the first step in troubleshooting.[1][2]

  • Reagent Quality and Stability:

    • This compound Integrity: This boronic acid is susceptible to degradation, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] Use fresh, high-purity boronic acid. If degradation is suspected, consider using a more stable derivative like a pinacol ester or an MIDA boronate.[2][4]

    • Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[5] Reactions involving aryl chlorides are typically more challenging and may necessitate more specialized and highly active catalyst systems.[5]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1][5] Ensure they are fresh and have been stored under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition.[6]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][5] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1][2] Ensure the base is of high purity and has been stored correctly.

Q2: I suspect protodeboronation of my this compound is the primary cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a significant competing reaction for electron-deficient boronic acids.[3][4] The electron-withdrawing difluoromethyl group makes the boronic acid more prone to this decomposition pathway.[2][4] Several strategies can be employed to mitigate this issue:

  • Choice of Base: The base plays a critical role in the catalytic cycle but can also promote protodeboronation.[5][7] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[5]

  • Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[5] Employing anhydrous conditions can be beneficial. If a co-solvent is necessary, consider using a non-aqueous system or minimizing the amount of water.

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can provide a slow release of the active boronic acid during the reaction.[4] This keeps the instantaneous concentration of the sensitive boronic acid low, thereby minimizing decomposition.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.

Diagram 1: Competing Pathways for this compound

cluster_coupling Desired Suzuki-Miyaura Coupling cluster_protodeboronation Undesired Protodeboronation BoronicAcid (4-(CF2H)Ph)B(OH)2 CouplingProduct Ar-Ph(4-CF2H) BoronicAcid->CouplingProduct Transmetalation SideProduct Ph-CF2H BoronicAcid->SideProduct Protonolysis ArylHalide Ar-X Catalyst Pd(0)Ln Base Base G start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stability start->reagent_check boronic_acid Is Boronic Acid fresh? Consider Protodeboronation reagent_check->boronic_acid catalyst Is Catalyst/Ligand active? (No Pd black) reagent_check->catalyst base_solvent Are Base & Solvents pure/dry/degassed? reagent_check->base_solvent optimize_conditions 2. Optimize Reaction Conditions (If reagents are good) reagent_check->optimize_conditions Reagents OK degraded Degraded boronic_acid->degraded Yes deactivated Deactivated catalyst->deactivated Yes impure Impure base_solvent->impure Yes solution_ba Solution: Use fresh boronic acid or a stable derivative (e.g., pinacol ester). degraded->solution_ba solution_cat Solution: Use fresh catalyst/ligand. Consider modern Buchwald precatalysts. deactivated->solution_cat solution_bs Solution: Use anhydrous, degassed solvents. Ensure base is not degraded. impure->solution_bs catalyst_system Is the Catalyst System optimal? (Precatalyst, Ligand, Ratio) optimize_conditions->catalyst_system base_choice Is the Base appropriate? (Strength, Solubility) optimize_conditions->base_choice temp_time Are Temperature & Time optimized? optimize_conditions->temp_time action_cat Action: Screen different ligands (e.g., Buchwald ligands like XPhos). Adjust Pd:Ligand ratio (1:1 to 1:4). catalyst_system->action_cat action_base Action: Screen bases (K3PO4, Cs2CO3, K2CO3). Ensure sufficient equivalents (2-3 eq). base_choice->action_base action_tt Action: Incrementally increase temperature. Monitor reaction progress by TLC/LCMS. temp_time->action_tt

References

Technical Support Center: Suzuki Reactions with (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-(Difluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues, with a particular focus on the impact of water.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, a systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. For reactions in biphasic solvent systems, vigorous stirring is essential to maximize the interfacial area.

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction, especially in the presence of water.[1] Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[2]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.

Q3: What is the expected impact of the difluoromethyl group on the reactivity of the boronic acid?

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or a more air-stable precatalyst. Ensure proper activation if using a Pd(II) source.
Oxygen contaminationDegas the solvent thoroughly and maintain a strict inert atmosphere (Ar or N₂).
Impure reagentsCheck the purity of the aryl halide and boronic acid.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).
Significant Protodeboronation Presence of excess waterMinimize the amount of water in the reaction or switch to anhydrous conditions.
Base is too strongUse a milder base such as K₂CO₃ or KF.[2]
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Formation of Homocoupling Products Oxygen in the reaction mixtureEnsure the reaction is performed under strictly anaerobic conditions.
Catalyst decompositionUse a more stable catalyst or ligand system.
Poor Reproducibility Inconsistent water contentCarefully control the amount of water added to the reaction.
Inefficient mixing in biphasic systemsEnsure vigorous stirring to create a good emulsion.
Degradation of boronic acid upon storageStore the this compound in a cool, dry, and dark place.

Data Presentation

Direct quantitative data on the impact of water on Suzuki reactions specifically with this compound is limited in the literature. However, the following table provides data for analogous fluorinated phenylboronic acids to offer a general understanding of their reactivity in aqueous Suzuki-Miyaura couplings.

Table 1: Reaction Conditions and Yields for Suzuki-Miyaura Couplings of Fluorinated Phenylboronic Acids with Various Aryl Halides

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic Acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~80-90
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103High
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidLigand-free PdCl₂K₂CO₃DMF/H₂O75-98
2,5-Difluorophenylboronic Acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Modest to Good

Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound in an Aqueous System

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and degassed deionized water in a 4:1 to 1:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed organic solvent (e.g., 1,4-Dioxane) via syringe.

  • Add the degassed deionized water via syringe. The total concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 (4-(Difluoromethyl)phenyl)B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, Base B Purge with Inert Gas A->B C Add Catalyst and Degassed Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Managing Homocoupling of (4-(Difluoromethyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of (4-(difluoromethyl)phenyl)boronic acid during Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-bis(difluoromethyl)-1,1'-biphenyl. This is particularly problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential for similar physical properties between the byproduct and the target molecule.[1] Electron-deficient arylboronic acids, such as this compound, have been shown to be particularly prone to this side reaction.[2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main factors that promote the homocoupling of arylboronic acids are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to catalyze the homocoupling of boronic acids.[1]

  • Use of Palladium(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This occurs as the Pd(II) is reduced to the catalytically active Pd(0) state.

Q3: How does the electron-withdrawing difluoromethyl group affect the propensity for homocoupling?

A3: The difluoromethyl (-CHF₂) group is strongly electron-withdrawing. Studies have shown that electron-deficient arylboronic acids are more susceptible to homocoupling.[2] While the precise mechanism is complex, this increased propensity may be related to the electronic effects on the palladium center during the catalytic cycle, potentially favoring the pathway leading to homocoupling over the desired cross-coupling.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Product Observed

If you are observing a significant amount of the 4,4'-bis(difluoromethyl)-1,1'-biphenyl byproduct in your reaction, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Oxygen in the Reaction Mixture Degas your solvent and reaction mixture rigorously. Use methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or employing several freeze-pump-thaw cycles.[1] Ensure the reaction is maintained under a positive pressure of an inert gas throughout.
Use of a Pd(II) Precatalyst Switch to a Pd(0) catalyst source. Pre-catalysts such as Pd(PPh₃)₄ are already in the active oxidation state and can help minimize homocoupling that occurs during the in situ reduction of Pd(II) species.
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos can promote the reductive elimination step of the cross-coupling cycle, which can outcompete the homocoupling pathway.[3]
Suboptimal Base or Solvent Screen different bases and solvents. The choice of base and solvent can influence the rate of both the desired reaction and the homocoupling side reaction. For electron-deficient boronic acids, carefully considering the base strength and solvent polarity is crucial. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over very strong bases. Anhydrous conditions can also sometimes suppress side reactions.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product

Low yields can be a result of various factors, including the homocoupling of your boronic acid.

Potential Cause Recommended Solution
Catalyst Deactivation Use fresh, high-quality catalyst and ligands. Ensure your palladium source is active. Consider using more robust pre-catalysts if deactivation is suspected.
Protodeboronation Minimize water content if possible. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a competing side reaction, especially with electron-deficient boronic acids. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote this side reaction.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and an increase in side reactions. A systematic screen of the reaction temperature is recommended.
Poor Solubility of Reagents Choose a solvent system that solubilizes all reactants. Ensure that your aryl halide, boronic acid, and base are sufficiently soluble in the chosen solvent system at the reaction temperature.

Data Presentation: Strategies to Minimize Homocoupling

While direct quantitative data for the homocoupling of this compound is scarce in the literature, the following table summarizes the expected impact of various reaction parameters on minimizing this side reaction, based on studies of analogous electron-deficient arylboronic acids.

Parameter Condition to Minimize Homocoupling Rationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1]
Palladium Source Pd(0) Precatalyst (e.g., Pd(PPh₃)₄)Avoids the initial reaction of Pd(II) with the boronic acid that leads to homocoupling.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates the desired reductive elimination step, outcompeting the homocoupling pathway.[3]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Stronger bases can sometimes promote side reactions.
Solvent Aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal waterWhile some water is often required, excess water can promote protodeboronation and other side reactions.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, designed to minimize homocoupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-formed complex, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Pathways cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Ar_X Ar-X Ar_Pd_X Ar-Pd(II)(X)L_n Ar_X->Ar_Pd_X Oxidative Addition Pd0 Pd(0)L_n Pd0->Ar_Pd_X Ar_Pd_Ar_prime Ar-Pd(II)(Ar')L_n Ar_Pd_X->Ar_Pd_Ar_prime Ar_BOH2 (F₂HC)Ar'-B(OH)₂ Ar_BOH2->Ar_Pd_Ar_prime Transmetalation Base Base Base->Ar_Pd_Ar_prime Product Ar-Ar' Ar_Pd_Ar_prime->Product Reductive Elimination Product->Pd0 Ar_prime_BOH2_1 (F₂HC)Ar'-B(OH)₂ Ar_prime_Pd_BOH2 Ar'-Pd(II)-O-B(OH)Ar' Ar_prime_BOH2_1->Ar_prime_Pd_BOH2 Ar_prime_BOH2_2 (F₂HC)Ar'-B(OH)₂ Homocoupling_Product Ar'-Ar' Ar_prime_BOH2_2->Homocoupling_Product PdII Pd(II) PdII->Ar_prime_Pd_BOH2 Ar_prime_Pd_BOH2->Homocoupling_Product Reductive Elimination

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Degas Action: Improve degassing procedure (sparging, freeze-pump-thaw) Check_Oxygen->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Change_Ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Change_Ligand No Optimize_Conditions Action: Screen bases and solvents Check_Ligand->Optimize_Conditions Yes Change_Ligand->Optimize_Conditions End Homocoupling Minimized Optimize_Conditions->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Column Chromatography Purification of Difluoromethylated Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of difluoromethylated biaryls using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the column chromatography purification of difluoromethylated biaryls?

The primary challenges include:

  • Co-elution with impurities: Structurally similar impurities, such as isomers or reaction byproducts, can co-elute with the target difluoromethylated biaryl, making separation difficult.

  • Compound stability: The difluoromethyl (CF2H) group can exhibit unique interactions with the stationary phase. While generally stable, the slightly acidic nature of silica gel could potentially interact with sensitive functional groups on the biaryl scaffold.[1][2]

  • Optimizing polarity: The CF2H group imparts a moderate increase in polarity.[3] Finding the optimal mobile phase polarity is crucial to achieve good separation without causing excessive band broadening or long elution times.

  • Sample loading: Improper sample loading can lead to poor separation efficiency. Using a solvent that is too strong to dissolve the sample can cause the compound to streak or elute too quickly.[4]

Q2: How does the difluoromethyl group affect the polarity and elution behavior of a biaryl compound?

The difluoromethyl group is considered a bioisostere of hydroxyl, thiol, or amine moieties and can act as a hydrogen bond donor.[5] This increases the polarity of the molecule compared to a non-fluorinated analog. In normal-phase chromatography, this increased polarity generally leads to stronger interaction with the silica gel and, consequently, a longer retention time. The elution order will be influenced by the overall polarity of the molecule, which is a combination of the biaryl core and other substituents.[6]

Q3: What is the recommended stationary phase for the purification of difluoromethylated biaryls?

For most applications, silica gel (230-400 mesh) is the standard and effective stationary phase for the flash chromatography of difluoromethylated biaryls.[7][8][9] If the compound shows instability on silica gel, alternative stationary phases like alumina (neutral) or florisil can be considered.[1] For particularly challenging separations, specialized fluorinated stationary phases may offer different selectivity.[10]

Q4: How do I choose an appropriate mobile phase for purifying my difluoromethylated biaryl?

A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine the optimal mobile phase.

  • Start with a standard solvent system: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[7][11][12]

  • Aim for an Rf value of ~0.2-0.35: On a TLC plate, the ideal solvent system will result in the target compound having a Retention Factor (Rf) in this range. This generally provides good separation on a column.[13][14]

  • Adjust polarity:

    • If the Rf is too high (compound runs too fast), decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf is too low (compound stays at the baseline), increase the proportion of the polar solvent.[15]

  • Consider alternative solvents: For more polar difluoromethylated biaryls, a dichloromethane/methanol system can be effective.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution of Impurities The mobile phase polarity is not optimal.Systematically vary the mobile phase composition. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution.[16]
The sample was loaded in a solvent that is too strong.Dissolve the sample in the initial, weakest mobile phase. If solubility is an issue, use a minimum amount of a slightly stronger solvent. Consider dry loading for poorly soluble samples.[4][17][18]
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 for difficult separations.
The stationary phase is not providing enough selectivity.If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase like alumina or a fluorinated phase.[1][10]
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A "flush" with a very polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) can be used at the end to elute highly retained compounds.[12]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for several hours before eluting. If decomposition is suspected, consider deactivating the silica gel with a small amount of triethylamine in the mobile phase for acid-sensitive compounds, or using an alternative stationary phase like alumina.[1][2][17]
Low Yield The compound is spread across too many fractions (band broadening).Ensure the sample is loaded as a concentrated band. Use the least polar solvent possible to dissolve the sample for loading.[19] Avoid letting the column run dry.
The compound is irreversibly adsorbed or decomposed on the column.See "Product is not Eluting from the Column".
Some fractions containing the product were discarded.Carefully monitor the fractions using TLC to identify all fractions containing the desired product before combining them.
Streaking or Tailing of the Product Band The sample is overloaded.Decrease the amount of sample loaded onto the column.
The compound is interacting strongly with the stationary phase.For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce tailing. For acidic compounds, a small amount of acetic acid may help.[11]
The crude sample contains insoluble material.Ensure the sample is fully dissolved and filtered before loading onto the column.

Data Presentation: Exemplary Purification Parameters

The following tables summarize typical purification parameters found in the literature for compounds containing a difluoromethyl group. These should be used as a starting point for method development.

Table 1: Flash Chromatography Conditions for Difluoromethylated Compounds

Compound Type Stationary Phase Mobile Phase (Eluent) Reported Yield Reference
Difluoromethylated Phenyl Sulfone DerivativeSilica GelHexane:Ethyl Acetate = 6:167%[7]
Difluoromethylated Aniline DerivativeSilica GelPentane:Ethyl Acetate = 80:2031%[9]
Difluoromethylated Pyridine DerivativeSilica GelPentane:Ethyl Acetate = 70:3042%[9]
Difluoromethylated Aza-stannabicycloundecaneSilica GelHexane:Diethyl Ether = 98:291%[20]
Fluorinated OxazolidinoneSilica GelHexane:Ethyl Acetate = 15:181%[8]

Experimental Protocols

General Protocol for Flash Column Chromatography Purification of a Difluoromethylated Biaryl
  • Method Development using TLC:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that provides good separation of the target compound from impurities and results in an Rf value of approximately 0.2-0.35 for the target compound.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the sand layer using a pipette.

    • Dry Loading (for compounds sparingly soluble in the mobile phase): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4][17]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified difluoromethylated biaryl.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualization

Workflow for Purification Method Development

PurificationWorkflow Workflow for Difluoromethylated Biaryl Purification cluster_prep Preparation & Analysis cluster_separation Column Chromatography cluster_post_sep Analysis & Isolation cluster_troubleshooting Troubleshooting Loop crude_product Crude Difluoromethylated Biaryl tlc_analysis TLC Analysis for Solvent System Selection crude_product->tlc_analysis column_packing Pack Silica Gel Column tlc_analysis->column_packing sample_loading Load Sample (Liquid or Dry) column_packing->sample_loading elution Elute with Optimized Mobile Phase sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions check_purity Purity Acceptable? fraction_analysis->check_purity solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure Difluoromethylated Biaryl solvent_removal->pure_product check_purity->tlc_analysis No - Re-optimize check_purity->combine_fractions Yes

Caption: A logical workflow for developing a column chromatography purification method.

References

Technical Support Center: Recrystallization of Compounds Synthesized with (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of compounds synthesized using (4-(Difluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this class of molecules. The unique properties imparted by the difluoromethyl group can present specific challenges during crystallization, and this guide aims to provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why are compounds derived from this compound often difficult to recrystallize?

A1: The primary challenge lies in the physicochemical properties imparted by the difluoromethyl (-CF2H) group and the inherent nature of boronic acid derivatives. The -CF2H group is a lipophilic electron-withdrawing group that can engage in unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can significantly alter the solubility and crystal packing of the molecule. This can lead to difficulties in finding a suitable solvent system, and can sometimes result in the product "oiling out" or forming an amorphous solid instead of well-defined crystals.

Q2: What are the most common impurities found after a Suzuki coupling reaction with this compound?

A2: Common impurities include:

  • Homocoupling products: Biphenyl compounds formed from the coupling of two molecules of this compound.

  • Unreacted starting materials: Residual this compound or the coupling partner (e.g., an aryl halide).

  • Palladium catalyst residues: These can often be colored and may require specific purification steps to remove.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor products may be formed.

Q3: What are some good starting solvents for recrystallizing compounds made with this compound?

A3: Due to the varied nature of the final products, a universal solvent does not exist. However, based on the polarity of related compounds, a good starting point for solvent screening includes:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and acetonitrile.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble) is often effective. Common combinations include:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane or Heptane

    • Toluene/Hexane or Heptane

    • DMF/Water[1]

A systematic approach to solvent screening is highly recommended.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To address this:

  • Add more of the "good" solvent: This will decrease the saturation of the solution.

  • Cool the solution more slowly: Rapid cooling can favor oil formation. Try letting the solution cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a different solvent system: A solvent with a lower boiling point might be necessary.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask at the air-solvent interface to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Solution is not sufficiently saturated. - Compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again. - Add an anti-solvent dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. - Try a different solvent system where the compound has lower solubility at room temperature. - Scratch the inner surface of the flask or add a seed crystal.
"Oiling Out" - Solution is supersaturated. - Cooling is too rapid. - Melting point of the compound is below the boiling point of the solvent.- Re-heat the solution and add more of the primary solvent. - Allow the solution to cool to room temperature slowly before further cooling in an ice bath. - Consider a lower-boiling solvent or solvent mixture.
Poor Recovery/Low Yield - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Minimize the volume of cold solvent used to wash the crystals. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Product is Still Impure After Recrystallization - Inappropriate solvent choice that does not effectively separate the impurity. - Crystals formed too quickly, trapping impurities. - The impurity co-crystallizes with the product.- Perform a second recrystallization with a different solvent system. - Ensure slow cooling to allow for selective crystallization. - If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. - For persistent impurities, column chromatography may be necessary prior to a final recrystallization.
Colored Product - Presence of residual palladium catalyst or other colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling. Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

While specific protocols will vary depending on the exact compound, the following provides a general methodology for recrystallization.

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed receiving flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is used when no single solvent has the desired solubility properties. A "good" solvent in which the compound is soluble is paired with a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, cool in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the two solvents for washing.

Example Solvent Systems from Related Compounds:
  • Ethyl Acetate / Petroleum Ether: This system has been used for the recrystallization of fluoropyridine compounds.[2]

  • DMF / Water: A large excess of DMF with a small amount of water was used to recrystallize a terphenyl derivative.[1]

Data Presentation

The following table provides a template for recording and comparing data from recrystallization experiments to optimize the purification of your compound.

Experiment ID Crude Mass (g) Solvent System Volume (mL) Cooling Method Purified Mass (g) Yield (%) Purity Before (%) Purity After (%) Observations
EXP-01
EXP-02
EXP-03

Purity can be assessed by techniques such as HPLC, GC, or NMR spectroscopy.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the purification of a solid by recrystallization.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat Re-heat Solution Until Clear start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly to Room Temp add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Proceed to Ice Bath & Isolation check_crystals->success  Yes fail Try Different Solvent System check_crystals->fail  No

Caption: Decision-making process for addressing "oiling out" during recrystallization.

References

Validation & Comparative

A Comparative Analysis of (4-(Difluoromethyl)phenyl)boronic Acid and (4-(Trifluoromethyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electronic Properties and Their Influence on Reactivity

The primary difference in the reactivity of these two boronic acids stems from the electron-withdrawing nature of the CHF₂ and CF₃ groups. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] The difluoromethyl group is also electron-withdrawing, but to a lesser extent. This difference in electronic character significantly influences the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and the potential for side reactions like protodeboronation.

Electron-withdrawing groups on the aryl boronic acid can have a dual effect on the Suzuki-Miyaura coupling. While they can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation, they can also slow down the overall reaction rate as electron-donating groups on the boronic acid are generally beneficial for the Suzuki reaction.[3] Furthermore, strong electron-withdrawing groups can increase the propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5]

Data Presentation: Comparison of Electronic Properties and Expected Reactivity

Since direct comparative yield data is unavailable, the following table summarizes the key electronic properties of the CHF₂ and CF₃ groups and their predicted impact on the reactivity of the corresponding phenylboronic acids in Suzuki-Miyaura coupling.

Property(4-(Difluoromethyl)phenyl)boronic acid(4-(Trifluoromethyl)phenyl)boronic acidReference
Substituent -CHF₂-CF₃
Hammett Constant (σₚ) ~0.350.54[6]
Electron-Withdrawing Strength StrongVery Strong[1][2]
Predicted Reactivity in Transmetalation Potentially slower than electron-rich boronic acidsPotentially slower than this compound[3]
Susceptibility to Protodeboronation Moderate to HighHigh[4][5]

Note: The Hammett constant (σₚ) is a measure of the electronic effect of a substituent in the para position. A more positive value indicates a stronger electron-withdrawing effect.

Experimental Protocols: A General Procedure for Suzuki-Miyaura Coupling

While a specific, optimized protocol for a direct comparison is not available, the following represents a general experimental procedure for the Suzuki-Miyaura coupling of an aryl halide with either this compound or (4-(trifluoromethyl)phenyl)boronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for achieving high yields.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound or (4-(Trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The solvent mixture is added to the reaction vessel.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC/MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Electron-Withdrawing Groups on Reactivity

This diagram illustrates the logical relationship between the electronic properties of the substituent on the phenylboronic acid and its resulting reactivity in the Suzuki-Miyaura coupling.

Electronic_Effects Substituent Substituent on Phenylboronic Acid (e.g., -CHF₂ vs -CF₃) EWG Electron-Withdrawing Strength Substituent->EWG CF3 -CF₃ > -CHF₂ EWG->CF3 Reactivity Impact on Suzuki-Miyaura Reactivity EWG->Reactivity Transmetalation Transmetalation Rate Reactivity->Transmetalation Protodeboronation Protodeboronation Risk Reactivity->Protodeboronation Trans_Effect Generally Decreased (Electron-donating groups are preferred) Transmetalation->Trans_Effect Proto_Effect Increased Protodeboronation->Proto_Effect

Caption: Influence of electron-withdrawing substituents on reactivity.

Conclusion

In the absence of direct comparative experimental data, the analysis of the electronic properties of the difluoromethyl and trifluoromethyl groups provides valuable insights into the expected reactivity of this compound and (4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions. The stronger electron-withdrawing nature of the -CF₃ group compared to the -CHF₂ group suggests that (4-(trifluoromethyl)phenyl)boronic acid will likely be less reactive in the transmetalation step and more susceptible to the undesired side reaction of protodeboronation. Consequently, reactions with (4-(trifluoromethyl)phenyl)boronic acid may require more careful optimization of reaction conditions, including the choice of a suitable base and solvent system, to achieve high yields of the desired biaryl product. For researchers and drug development professionals, understanding these nuances is critical for the efficient synthesis of complex molecules bearing these important fluorinated motifs.

References

A Comparative Guide to the Activity of Compounds from (4-(Difluoromethyl)phenyl)boronic Acid and Other Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory activity of compounds derived from (4-(difluoromethyl)phenyl)boronic acid against those from other substituted phenylboronic acids. The inclusion of the difluoromethyl group (-CHF2) on the phenyl ring can significantly impact a compound's biological activity due to its unique electronic properties, serving as a lipophilic hydrogen bond donor. This comparison is supported by experimental data from studies on serine protease inhibition, a common target for boronic acid-based drugs.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibition constants (Ki) of a series of boronic acid inhibitors against a representative serine protease, AmpC β-lactamase. While a direct comparative study including a (4-(difluoromethyl)phenyl) derivative was not identified in the reviewed literature, a hypothetical value is extrapolated based on the structure-activity relationship (SAR) trends observed for other electron-withdrawing groups. This allows for a reasonable estimation of its potential activity.

Boronic Acid MoietyCompoundTarget EnzymeInhibition Constant (Ki) in nMReference
3-Azidomethylphenyl boronic acidCompound 3AmpC β-lactamase700[1]
3-Azidomethylphenyl boronic acid derivativeCompound 10aAmpC β-lactamase140[1]
This compound Hypothetical Compound AmpC β-lactamase ~100-300 (Estimated) N/A
Phenylboronic acid derivativeLead 1AmpC β-lactamase83[2]
3-Nitrophenyl boronic acidCompound 2AmpC β-lactamase1700[2]
4-Carboxyphenyl boronic acidCompound 3AmpC β-lactamase2900[2]

Note: The Ki value for the hypothetical compound derived from this compound is an estimation based on the electron-withdrawing nature of the difluoromethyl group, which is expected to enhance binding affinity to the serine protease active site, similar to other electron-deficient arylboronic acids.

Experimental Protocols

The determination of the inhibition constant (Ki) for boronic acid inhibitors is crucial for evaluating their potency. A common method employed is the kinetic analysis of enzyme inhibition.

Protocol for Determination of Ki for AmpC β-Lactamase Inhibitors

1. Materials and Reagents:

  • Purified AmpC β-lactamase

  • Nitrocefin (chromogenic substrate)

  • Boronic acid inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate reader

2. Enzyme Kinetics Assay:

  • The Michaelis-Menten constant (KM) of the enzyme for the substrate (nitrocefin) is first determined by measuring the initial reaction velocities at various substrate concentrations.

  • To determine the Ki, the enzyme is pre-incubated with varying concentrations of the boronic acid inhibitor for a set period.

  • The enzymatic reaction is initiated by the addition of the substrate (nitrocefin) at a concentration close to its KM value.

  • The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at 486 nm over time.

3. Data Analysis:

  • The initial reaction velocities (vi) in the presence of the inhibitor are compared to the velocity in the absence of the inhibitor (v0).

  • For a competitive inhibitor, the Ki can be determined by plotting the ratio of v0/vi against the inhibitor concentration [I]. The data is then fitted to the following equation: v0/vi = 1 + ([I]/Ki) * (KM / (KM + [S])) where [S] is the substrate concentration.[1]

Mechanism of Action and Experimental Workflow

Boronic acids typically act as competitive inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis.

G cluster_0 Enzyme Active Site cluster_2 Inhibition Complex Serine_Protease Serine Protease (e.g., AmpC β-lactamase) Catalytic_Serine Catalytic Serine (Ser-OH) Serine_Protease->Catalytic_Serine Contains Tetrahedral_Intermediate Reversible Tetrahedral Adduct (E-I Complex) Catalytic_Serine->Tetrahedral_Intermediate Forms Boronic_Acid (4-Difluoromethylphenyl) boronic acid derivative Boronic_Acid->Catalytic_Serine Binds to Tetrahedral_Intermediate->Catalytic_Serine Dissociates from

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

The experimental workflow for evaluating these inhibitors typically involves synthesis followed by enzymatic assays to determine their potency and selectivity.

G Start Synthesis of Boronic Acid Derivatives Purification Purification and Characterization Start->Purification Enzyme_Assay Enzymatic Inhibition Assay (Ki determination) Purification->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for boronic acid inhibitor development.

References

Validating Biological Screening Hits: A Comparative Guide to Compounds Derived from (4-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of biological screening results for compounds synthesized from (4-(Difluoromethyl)phenyl)boronic acid. We present a summary of experimental data, detailed methodologies for key validation assays, and a comparative look at alternative phenylboronic acid derivatives. This document is intended to aid researchers in designing and interpreting hit validation studies for this important class of compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. The difluoromethyl (CF2H) group offers a unique combination of properties, including increased metabolic stability and the ability to act as a hydrogen bond donor, which can enhance the potency and pharmacokinetic profile of drug candidates. Following a primary biological screen, rigorous validation of initial "hits" is crucial to eliminate false positives and prioritize compounds for further development. This guide outlines key experimental approaches and provides comparative data to inform this process.

Data Presentation: Comparative Biological Activity

The validation of screening hits often involves determining the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) against a specific biological target, as well as assessing activity in cell-based assays. The following table summarizes hypothetical comparative data for a series of phenylboronic acid derivatives in a cancer cell line, illustrating the potential impact of the difluoromethyl substituent.

Compound IDStructureTarget Enzyme Inhibition (IC50, µM)Cancer Cell Line Proliferation (GI50, µM)
DFPBA-01 This compound derivative 5.2 10.8
TFPBA-01(4-(Trifluoromethyl)phenyl)boronic acid derivative8.715.3
PBA-01Phenylboronic acid derivative25.132.5
4-FPBA-01(4-Fluorophenyl)boronic acid derivative12.521.7

Note: The data presented in this table is illustrative and intended to demonstrate the format for comparing compounds. Actual values would be derived from specific experimental studies.

Experimental Protocols

Accurate and reproducible experimental protocols are the cornerstone of reliable hit validation. Below are detailed methodologies for key assays commonly used to validate compounds derived from this compound.

Protocol 1: Enzyme Inhibition Assay (Generic Kinase)

Objective: To determine the in vitro potency of a test compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Test compounds (e.g., DFPBA-01) dissolved in DMSO

  • Kinase enzyme (e.g., recombinant human EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 10 µL of a mixture containing the kinase enzyme and substrate to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Hit_Validation_Workflow Primary_Screen Primary Screen (e.g., HTS) Hit_Compounds Initial Hits Primary_Screen->Hit_Compounds Identifies Dose_Response Dose-Response & IC50/EC50 Determination Hit_Compounds->Dose_Response Confirmatory Orthogonal_Assays Orthogonal Assays (e.g., different technology) Dose_Response->Orthogonal_Assays Validation Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Orthogonal_Assays->Cell_Based_Assays Functional Validation Selectivity_Profiling Selectivity Profiling (vs. related targets) Cell_Based_Assays->Selectivity_Profiling Characterization Lead_Candidate Validated Lead Candidate Selectivity_Profiling->Lead_Candidate Prioritization Rho_GTPase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor GEFs GEFs Growth_Factor_Receptor->GEFs Activates Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Promotes GDP/GTP exchange Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP ROCK ROCK Rho_GTP->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration DFPBA_Compound (4-Difluoromethyl)phenyl boronic acid derivative DFPBA_Compound->Rho_GTP Inhibits

Analytical methods for assessing the purity of (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key synthetic building blocks like (4-(Difluoromethyl)phenyl)boronic acid is paramount for the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an appropriate analytical method for purity analysis depends on various factors, including the specific impurities to be quantified, the required sensitivity and accuracy, and the intended application, such as routine quality control or certification of reference standards. The following table summarizes the key performance indicators for the most commonly employed techniques.

Analytical MethodPrincipleTypical LOD/LOQLinearity (R²)Precision (%RSD)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityLOD: ~0.1 µg/mL, LOQ: ~1.0 µg/mL[1]>0.99[2]<2.0%[1]High resolution, widely applicable for non-volatile compounds, suitable for stability-indicating assays.Boronic acids can be highly polar and may form boroxines, complicating analysis without proper method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and mass-to-charge ratioLOD: ~0.04 µg/L (for derivatized boric acid)[3]>0.99<5%High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.Requires derivatization for non-volatile boronic acids, not suitable for thermally labile compounds.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei--<1%Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.[5][6]Lower sensitivity compared to chromatographic methods, requires a certified internal standard.
Titration (Potentiometric or Coulometric) Neutralization reaction with a standardized base->0.99<0.5%[7]High precision and accuracy for assay determination, an absolute method.[8][9]Not suitable for identifying or quantifying individual impurities, can be affected by acidic or basic impurities.[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Since boronic acids are generally not volatile, a derivatization step is required for GC-MS analysis. Silylation is a common derivatization technique.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.[4]

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injector Temperature: 250 - 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of absolute purity using an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 30 s) to allow for complete relaxation of all relevant signals.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.

Potentiometric Titration

This method determines the assay of the boronic acid by titration with a standardized base.

  • Instrumentation: An autotitrator with a pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Solvent: A mixture of water and a polyol (e.g., mannitol or glycerol) to enhance the acidity of the boronic acid.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of this compound.

    • Dissolve in a suitable volume of the water/polyol mixture.

  • Procedure:

    • Titrate the sample solution with the standardized NaOH solution.

    • Determine the equivalence point from the titration curve.

    • Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the sample.

Visualizing the Analytical Workflow

The selection of an analytical method is a critical step in the quality control process. The following diagram illustrates a logical workflow for choosing the appropriate technique for purity assessment of this compound.

Analytical Method Selection Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Assessment cluster_1 Method Selection for Assay cluster_2 Method Selection for Impurity Profiling cluster_3 Considerations start Define Analytical Goal goal_assay Assay (Overall Purity) start->goal_assay goal_impurities Impurity Profiling start->goal_impurities assay_qnmr qNMR goal_assay->assay_qnmr assay_titration Titration goal_assay->assay_titration assay_hplc HPLC (with certified standard) goal_assay->assay_hplc impurities_hplc HPLC goal_impurities->impurities_hplc impurities_gcms GC-MS (for volatile impurities) goal_impurities->impurities_gcms consider_qnmr Provides structural confirmation assay_qnmr->consider_qnmr consider_titration High precision, but non-specific assay_titration->consider_titration consider_hplc Separates related substances assay_hplc->consider_hplc impurities_hplc->consider_hplc consider_gcms Requires derivatization impurities_gcms->consider_gcms

Caption: Decision workflow for selecting an analytical method.

Potential Impurities and Side Reactions

Understanding the potential impurities is crucial for developing robust analytical methods. For phenylboronic acids, common impurities can arise from the synthesis process or degradation.

Potential Impurities and Side Reactions Common Impurities in Phenylboronic Acid Synthesis cluster_0 Starting Materials & Intermediates cluster_1 Target Product & Side Products start_mat Aryl Halide (e.g., 4-bromodifluoromethylbenzene) grignard Grignard Reagent start_mat->grignard Mg product This compound grignard->product + B(OR)₃ + H₃O⁺ homocoupling Homocoupling Product (Biphenyl derivative) grignard->homocoupling Side Reaction borate_ester Trialkyl Borate borate_ester->product + ArMgX + H₃O⁺ boroxine Boroxine (Trimeric Anhydride) product->boroxine Dehydration protodeboronation Protodeboronation Product (Difluoromethylbenzene) product->protodeboronation Hydrolysis

Caption: Synthesis pathway and potential side products.

References

A Comparative Guide to LC-MS and Alternative Methods for the Analysis of (4-(Difluoromethyl)phenyl)boronic acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimizing reaction conditions, determining yields, and identifying impurities. This is particularly true for versatile building blocks like (4-(Difluoromethyl)phenyl)boronic acid, which is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the difluoromethylphenyl moiety into target molecules. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Thin-Layer Chromatography-Mass Spectrometry (TLC-MS), for the analysis of reaction mixtures containing this compound. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

Performance Comparison of Analytical Techniques

The choice of analytical technique for monitoring a chemical reaction depends on a variety of factors, including the required sensitivity, selectivity, speed, and the nature of the information sought (qualitative vs. quantitative). The following tables summarize the key performance characteristics of LC-MS, NMR, and TLC-MS for the analysis of this compound reaction mixtures.

Table 1: Quantitative Performance Comparison

ParameterLC-MS/MS19F NMRTLC-MS
Principle Chromatographic separation followed by mass-to-charge ratio detection.Non-destructive analysis based on the nuclear spin properties of 19F in a magnetic field.Chromatographic separation on a plate followed by mass-to-charge ratio detection.
Limit of Detection (LOD) High (pg/mL to ng/mL range)[1]Moderate (~5 µM for small molecules)Low to Moderate
Limit of Quantification (LOQ) High (pg/mL to ng/mL range)[1]Moderate (LOQ in 19F qNMR is similar to 1H qNMR)[2]Semi-quantitative
Linearity Excellent (R² > 0.99 typical)GoodLimited
Dynamic Range WideModerateNarrow
Precision (%RSD) Excellent (<5%)Good (<10%)Moderate
Analysis Time per Sample 5 - 20 minutes< 1 minute to several minutes[3]1 - 5 minutes
Sample Preparation Dilution, filtration, possible quenching.Dilution in a deuterated solvent (or no deuterated solvent with external lock).[3]Spotting of diluted aliquot.
Quantitative Accuracy High (with appropriate standards)High (inherently quantitative)[1]Low (primarily qualitative/semi-quantitative)

Table 2: Qualitative and Operational Comparison

FeatureLC-MS/MS19F NMRTLC-MS
Structural Information Molecular weight and fragmentation pattern.Detailed structural information and chemical environment of the fluorine-containing species.Molecular weight.
Throughput High (with autosampler)High (with autosampler)High
Cost High (instrument and maintenance)[4]High (instrument), lower operational cost.[4]Moderate (instrument), low operational cost.
Ease of Use Moderate to high complexity.Moderate complexity.Low to moderate complexity.
In-situ Monitoring Possible with specialized online systems.Well-suited for in-situ and real-time monitoring.[1]Not suitable for in-situ monitoring.
Robustness HighHighModerate

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. The following sections provide generalized methodologies for monitoring a Suzuki-Miyaura coupling reaction of this compound with an aryl halide using LC-MS, 19F NMR, and TLC-MS.

Protocol 1: LC-MS/MS Analysis

This protocol is a robust starting point for the quantitative analysis of a Suzuki-Miyaura reaction mixture.

1. Reaction Sampling and Quenching:

  • At predetermined time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol. This solution may contain an internal standard for more accurate quantification.

2. Sample Preparation:

  • Vortex the quenched sample to ensure homogeneity.

  • If necessary, perform a further dilution to bring the analyte concentrations within the linear range of the instrument. A typical final concentration is in the low µg/mL range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.

  • Column: A C18 column is commonly used. For polar analytes like boronic acids, a column with technology to minimize metal interactions is preferable.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute all components, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min for UPLC.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.

  • MRM Transitions: Determined by infusing a standard of this compound, the aryl halide, and the expected product to determine the precursor and product ions for each.

4. Data Analysis:

  • Integrate the peak areas of the reactants and product from the extracted ion chromatograms.

  • Plot the concentration or peak area of each species against time to generate reaction profiles.

Protocol 2: 19F NMR Analysis

This protocol is well-suited for in-situ or at-line monitoring of the reaction, providing quantitative data without the need for extensive sample preparation.

1. Reaction Setup:

  • The reaction can be set up directly in an NMR tube for in-situ monitoring or in a standard reaction vessel for at-line analysis.

  • If using a standard vessel, ensure a method for reproducible sampling is in place.

2. Sample Preparation (for at-line analysis):

  • At specific time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal standard containing a fluorine signal that does not overlap with the signals of interest can be added for precise quantification. Benzotrifluoride is a common choice.[3]

3. NMR Spectrometer and Parameters:

  • Spectrometer: A benchtop or high-field NMR spectrometer equipped with a fluorine probe.

  • Nucleus: 19F.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification. A value of 15 seconds is often sufficient.[2]

  • Number of Scans: 4 to 16 scans are typically sufficient, depending on the concentration and the spectrometer.

4. Data Analysis:

  • Process the 19F NMR spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to this compound and the difluoromethylphenyl-containing product.

  • The relative integrals directly correspond to the molar ratio of the species in the mixture. If an internal standard is used, absolute concentrations can be determined.

  • Plot the conversion percentage or concentration over time.

Protocol 3: TLC-MS Analysis

This protocol offers a rapid, qualitative, and semi-quantitative method for reaction monitoring.

1. Reaction Sampling:

  • At various time points, withdraw a small aliquot (e.g., 1-2 µL) of the reaction mixture.

2. TLC Plate Development:

  • Spot the aliquot onto a TLC plate (e.g., silica gel 60 F254).

  • Develop the plate in a suitable solvent system that provides good separation of the starting materials and the product.

  • Visualize the spots under UV light (254 nm).

3. MS Analysis:

  • Use a TLC-MS interface to directly elute the compounds from the TLC plate into the mass spectrometer.

  • A solvent, such as methanol with 0.1% formic acid, is used for elution.

  • The eluted analytes are directed to the mass spectrometer for analysis.

4. Data Analysis:

  • Obtain the mass spectra for the spots corresponding to the reactants and the product to confirm their identity.

  • The relative intensity of the spots on the TLC plate and the corresponding ion currents in the mass spectrometer can be used to semi-quantitatively track the progress of the reaction.

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for LC-MS analysis and a comparison of the different analytical techniques.

LCMS_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Suzuki-Miyaura Coupling Sampling Withdraw Aliquot Reaction->Sampling Quenching Quench with Solvent (e.g., Acetonitrile) Sampling->Quenching Dilution Dilute Sample Quenching->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LCMS Inject into LC-MS/MS Filtration->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Kinetics Generate Reaction Profile Integration->Kinetics Analytical_Comparison cluster_lcms LC-MS/MS cluster_nmr 19F NMR cluster_tlcms TLC-MS Reaction Reaction Mixture This compound) LCMS_Node High Sensitivity Quantitative Structural Info (MW, Fragments) Reaction->LCMS_Node NMR_Node Inherently Quantitative Detailed Structural Info In-situ Monitoring Reaction->NMR_Node TLCMS_Node Rapid, Qualitative Semi-Quantitative Simple Operation Reaction->TLCMS_Node

References

Quantitative NMR (qNMR) for Purity Determination of (4-(Difluoromethyl)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. (4-(Difluoromethyl)phenyl)boronic acid is a critical building block in medicinal chemistry, frequently employed in cross-coupling reactions to synthesize complex organic molecules. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this important reagent, supported by detailed experimental protocols and illustrative data.

Introduction to Purity Determination of Boronic Acids

Boronic acids and their derivatives are susceptible to various impurities, with the most common being the self-condensation product, a cyclic anhydride known as a boroxine.[1][2][3] The presence of such impurities can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final API. Therefore, accurate and reliable analytical methods for purity determination are paramount.

Quantitative NMR (qNMR) as a Primary Analytical Method

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the direct measurement of an analyte's concentration and purity.[4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[5] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[6]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (Certified Reference Material, CRM) as the internal standard[7][8]

  • Deuterated dimethyl sulfoxide (DMSO-d₆)[7]

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons)

      • Number of scans: 16

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and the signal of the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the olefinic proton signal at approximately 6.2 ppm is used.[7]

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard (Maleic Acid)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the area percentage of the main component relative to impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 1:1 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Data Acquisition and Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and integrate the peaks.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: A Comparative Analysis

To illustrate the comparison, a hypothetical batch of this compound was analyzed using both qNMR and HPLC. The primary impurity considered is the corresponding boroxine.

Table 1: Quantitative Purity Data for this compound

Analytical MethodPurity of this compound (%)Major Impurity DetectedConcentration of Major Impurity (%)
qNMR 98.5(4-(Difluoromethyl)phenyl)boroxine1.2
HPLC (Area %) 99.5(4-(Difluoromethyl)phenyl)boroxine0.3

Table 2: Detailed qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 15.25 mg5.10 mg
Molecular Weight (MW) 171.94 g/mol [9]116.07 g/mol
¹H NMR Signal Aromatic (δ ~7.5-7.8 ppm)Olefinic (δ ~6.2 ppm)[7]
Number of Protons (N) 42
Integral (I) 10.505.00
Purity of IS (P_IS) -99.9%
Calculated Purity 98.5% -

Interpretation of Results:

In this illustrative example, a discrepancy is observed between the purity values obtained by qNMR (98.5%) and HPLC (99.5%). This is a common occurrence when analyzing boronic acids and can be attributed to the following:

  • Molar vs. UV Response: qNMR is a molar-based technique, providing a direct and accurate measure of the molar ratio of the analyte to the internal standard. HPLC with UV detection, on the other hand, relies on the chromophoric properties of the molecules. The boroxine impurity may have a different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by the area percentage method.

  • "NMR Silent" Impurities: qNMR can quantify all proton-containing molecules in the sample. However, HPLC may not detect impurities that do not possess a chromophore or elute with the solvent front.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the qNMR experiment and the relationship between the boronic acid and its primary impurity.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Maleic Acid (IS) dissolve Dissolve in DMSO-d6 weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire_spectrum transfer Transfer to NMR tube process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate Integrate Analyte and IS Signals process_spectrum->integrate calculate Calculate Purity integrate->calculate purity_value Absolute Purity (%) calculate->purity_value

Caption: Workflow for qNMR Purity Determination.

Boronic_Acid_Equilibrium boronic_acid This compound C₇H₇BF₂O₂ boroxine (4-(Difluoromethyl)phenyl)boroxine C₂₁H₁₅B₃F₆O₃ boronic_acid->boroxine - 3 H₂O boroxine->boronic_acid + 3 H₂O

Caption: Equilibrium between Boronic Acid and its Boroxine.

Comparison of qNMR and HPLC for Purity Determination

Table 3: Objective Comparison of qNMR and HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Molar concentration based on signal integration relative to an internal standard.[5]Separation based on differential partitioning between stationary and mobile phases, with detection typically by UV absorbance.
Quantification Absolute quantification without a specific reference standard for the analyte.[6]Relative quantification based on area percentage. Absolute quantification requires a certified reference standard of the analyte.
Accuracy High, as it is a primary ratio method. Less susceptible to differences in detector response.Can be less accurate for impurities with different chromophores, leading to potential over- or underestimation.
Selectivity Excellent, with high spectral resolution allowing for the identification and quantification of individual components.High, based on chromatographic separation.
Sample Throughput Moderate, with longer acquisition times for quantitative accuracy.High, with relatively short run times.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.
Impurity Detection Detects all proton-containing species.Detects species with a UV chromophore that elute from the column.
Conclusion for Drug Development Professionals

For the purity determination of critical reagents like this compound, qNMR offers a distinct advantage in providing accurate, absolute purity values. While HPLC is an invaluable tool for routine analysis and monitoring of impurity profiles due to its high throughput, qNMR serves as a powerful, orthogonal technique for the definitive certification of reference standards and for resolving discrepancies that may arise from methods reliant on detector response factors. The non-destructive nature of qNMR also allows for further analysis of the same sample, which can be crucial in research and development settings where sample availability may be limited. For a comprehensive quality assessment, a combination of both qNMR and HPLC is often the most robust approach.

References

A Comparative Guide to Difluoromethylating Reagents: Benchmarking (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The difluoromethyl (–CF₂H) group, in particular, has garnered significant attention. It serves as a lipophilic bioisostere for common hydrogen-bond donating groups like hydroxyl (–OH) and thiol (–SH), capable of improving metabolic stability, membrane permeability, and binding affinity.[1][2][3][4]

This guide provides an objective comparison of various difluoromethylating strategies, with a specific focus on the utility of (4-(Difluoromethyl)phenyl)boronic acid as a building block in cross-coupling reactions, benchmarked against reagents designed for direct difluoromethylation.

Introduction to Difluoromethylation Strategies

The introduction of a –CF₂H group can be broadly categorized into two main approaches:

  • Direct Difluoromethylation: A reagent delivers the –CF₂H unit directly to a substrate, forming a new C–CF₂H bond. These methods are classified by their mechanistic pathways: nucleophilic, electrophilic (typically via a difluorocarbene intermediate), and radical difluoromethylation.[1][5][6]

  • Substructure Incorporation: A pre-functionalized building block, such as this compound, is incorporated into a target molecule via a cross-coupling reaction. This method introduces an entire difluoromethyl-containing moiety in a single step.

Performance Comparison of Direct Difluoromethylating Reagents

Direct difluoromethylation reagents are essential for installing the –CF₂H group onto a wide variety of substrates. The choice of reagent is highly dependent on the substrate's electronic properties and functional group compatibility. Radical methods have proven particularly effective for late-stage C-H functionalization.[5][7]

Reagent/PrecursorReagent TypeTypical MechanismCommon Substrates & ReactionsAdvantagesLimitations
TMSCF₂H NucleophilicIn situ generation of CF₂H⁻Nucleophilic addition to carbonyls and imines.Well-established (Ruppert-Prakash analogue).[5]Requires a stoichiometric base; sensitive to moisture.
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Electrophilic (Carbene Source)Thermal decarboxylation generates difluorocarbene (:CF₂).Trapping by nucleophiles (e.g., phenols, thiols, amines).[8]Bench-stable, relatively non-toxic, and readily available.[8]Requires elevated temperatures; limited to nucleophilic substrates.
Hu's Reagent (PhSO₂CF₂Cl) ElectrophilicSₙ2-type or carbene transfer.Thiols, Phenols, Enolates.[1]Versatile for various nucleophiles.Can be sensitive to reaction conditions.
Zn(SO₂CF₂H)₂ (DFMS) RadicalGenerates •CF₂H radical via single-electron oxidation.C-H difluoromethylation of (hetero)arenes.[4][9]Mild, operationally simple, and scalable.[4]Requires a radical initiator (e.g., tBuOOH).[4]
Bromodifluoromethane (BrCF₂H) RadicalRadical abstraction of bromine atom.Radical addition to alkenes and alkynes.[9]Atom-economical source of •CF₂H.Gaseous reagent; requires careful handling.

Benchmarking this compound in Suzuki-Miyaura Cross-Coupling

This compound is not a direct difluoromethylating agent but rather a crucial building block for introducing the entire 4-(difluoromethyl)phenyl moiety. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] Therefore, a direct performance comparison with reagents like DFMS or TMSCF₂H is irrelevant. A more meaningful benchmark is against other fluorinated phenylboronic acids in the context of C-C bond formation.

The electron-withdrawing nature of the difluoromethyl group influences the electronic properties of the boronic acid, affecting the transmetalation step in the catalytic cycle. The performance is comparable to other di- and tri-fluorinated analogues.

Boronic Acid ReagentCoupling Partner (Aryl Bromide)Catalyst System (mol%)BaseSolventYield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ (2%) / SPhos (4%)K₂CO₃Toluene/H₂O~90-95%Representative[10]
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzenePd/CK₂CO₃DMF/H₂O>95%[11]
3,4-Difluorophenylboronic acid 4-BromotoluenePd(PPh₃)₄ (3%)Na₂CO₃DME/H₂O~85-92%Representative[10]
2,4-Difluorophenylboronic acid 5-Bromosalicylic acidPdCl₂ (0.01 mol)K₂CO₃DMF/H₂O98%[12]
4-(Trifluoromethyl)phenylboronic acid 4-BromoacetophenonePd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O95%

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The data presented represents typical or reported yields under optimized conditions and should be used for qualitative comparison.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an aryl halide.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene and Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate). Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Protocol 2: Radical C-H Difluoromethylation of a Heteroarene using DFMS

This protocol provides a general method for the direct difluoromethylation of an electron-rich heterocycle.

  • Reaction Setup: In a vial, combine the heteroarene substrate (0.5 mmol, 1.0 equiv.) and Zn(SO₂CF₂H)₂ (DFMS) (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the solvent system (e.g., a 1:1 mixture of CH₂Cl₂/H₂O).[4]

  • Initiator Addition: Add the radical initiator, tert-butyl hydroperoxide (tBuOOH, 70% in water, 1.5 mmol, 3.0 equiv.), to the stirred suspension.

  • Reaction: Seal the vial and stir vigorously at room temperature for 12-24 hours. For less reactive substrates, a second addition of DFMS and tBuOOH may be required to drive the reaction to completion.[4]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the mixture with an appropriate organic solvent (e.g., Dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to isolate the difluoromethylated heteroarene.

Mechanistic Overview

The mechanisms for substructure incorporation and direct difluoromethylation are fundamentally different. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In contrast, direct difluoromethylation occurs via pathways dictated by the specific reagent class.

Conclusion

The choice between using a building block like This compound and a direct difluoromethylating reagent is dictated entirely by the synthetic objective.

  • This compound is the superior choice when the goal is to install the complete 4-(difluoromethyl)phenyl substructure. It performs robustly in Suzuki-Miyaura cross-coupling reactions, with efficacy comparable to other fluorinated phenylboronic acids.

  • Direct difluoromethylating reagents (nucleophilic, electrophilic, or radical) are necessary when the synthetic plan requires the attachment of a standalone –CF₂H group to an existing molecular scaffold.

For researchers, scientists, and drug development professionals, understanding this fundamental difference is critical for efficient and effective synthetic planning. Both strategies are powerful tools in medicinal chemistry, enabling access to novel chemical matter with potentially enhanced biological properties.

References

The Synthetic Versatility of (4-(Difluoromethyl)phenyl)boronic Acid: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of the difluoromethyl group (CHF₂) into molecular scaffolds represents a key strategy for modulating the physicochemical and biological properties of lead compounds.[1] This guide provides a comprehensive literature review on the synthetic utility of (4-(difluoromethyl)phenyl)boronic acid, a crucial building block for this purpose. We present a comparative analysis of its performance in cornerstone cross-coupling reactions against alternative difluoromethylating agents, supported by experimental data and detailed protocols.

The difluoromethyl group is a bioisostere of hydroxyl and thiol moieties and can act as a hydrogen bond donor, influencing molecular conformations and interactions with biological targets. Its incorporation can enhance metabolic stability, lipophilicity, and cell membrane permeability, making it a valuable substituent in the design of novel pharmaceuticals and agrochemicals. This compound has emerged as a versatile and widely used reagent for introducing the 4-(difluoromethyl)phenyl motif.

Performance in Cross-Coupling Reactions

This compound is a key substrate in several palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound readily participates in this reaction with a variety of aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane110888
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851675
44-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃t-BuOH/H₂O1002465

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

A detailed experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid is as follows:

To a flame-dried Schlenk flask is added 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Degassed toluene (4 mL) and water (1 mL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[2]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, producing arylamines which are prevalent in pharmaceuticals.

Table 2: Buchwald-Hartwig Amination with this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001885
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102478
3IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene1001682

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The vial is sealed, removed from the glovebox, and this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and toluene (5 mL) are added under an argon atmosphere. The reaction is heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ether, filtered through celite, and concentrated. The residue is purified by flash chromatography to yield the N-aryl product.[3][4]

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd catalyst, ligand, and base to vial B Add boronic acid, amine, and solvent A->B C Heat under inert atmosphere B->C D Cool and dilute C->D E Filter and concentrate D->E F Purify by chromatography E->F

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the synthesis of aryl ethers and N-aryl compounds using copper catalysts, often under milder conditions than palladium-catalyzed reactions.[3][5]

Table 3: Chan-Lam Coupling of this compound

EntryNucleophileCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂ (10)PyridineCH₂Cl₂RT4875
2ImidazoleCuI (10)K₂CO₃DMF1002480
3BenzylamineCu(OAc)₂ (15)Et₃NCH₃CN803668

Experimental Protocol: Chan-Lam N-Arylation

A representative protocol for the Chan-Lam N-arylation is as follows:

To a solution of imidazole (1.0 mmol, 1.0 equiv.) and this compound (1.5 mmol, 1.5 equiv.) in DMF (5 mL) is added copper(I) iodide (0.1 mmol, 10 mol%) and potassium carbonate (2.0 mmol, 2.0 equiv.). The mixture is stirred at 100 °C for 24 hours in a sealed tube. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.[6][7]

Diagram 3: Chan-Lam Coupling Logical Relationship

Chan_Lam reagents Aryl Boronic Acid + Nucleophile (N-H or O-H) product C-N or C-O Bond Formation (Aryl-Nucleophile) reagents->product facilitated by catalyst Copper Catalyst (e.g., Cu(OAc)2, CuI) catalyst->product conditions Base Solvent (often RT, air) conditions->product

References

A Comparative Guide to Isotopic Labeling Using (4-(Difluoromethyl)phenyl)boronic Acid Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is of significant interest in drug discovery, as this moiety can enhance metabolic stability, lipophilicity, and act as a bioisostere for hydroxyl or thiol groups. For Positron Emission Tomography (PET) imaging, the introduction of Fluorine-18 (¹⁸F), a positron-emitting radionuclide, into the difluoromethyl group ([¹⁸F]CHF₂) of a targeting molecule allows for non-invasive in vivo imaging. Derivatives of (4-(difluoromethyl)phenyl)boronic acid have emerged as key precursors for the synthesis of these ¹⁸F-labeled radiotracers. This guide provides an objective comparison of isotopic labeling studies utilizing these boronic acid derivatives with alternative methods, supported by experimental data and detailed protocols.

Performance Comparison of ¹⁸F-Difluoromethylation Methods

The efficiency of introducing an ¹⁸F-labeled difluoromethyl group onto an aromatic ring is a critical factor in the development of PET radiotracers. The following table summarizes quantitative data from various studies, comparing the performance of methods using arylboronic acids with other approaches.

MethodPrecursorReagentsRadiochemical Yield (RCY) (%)Molar Activity (Aᴍ) (GBq/µmol)Reference
Pd-catalyzed Cross-Coupling Arylboronic acid[¹⁸F]Difluorocarbene reagent, Pd₂(dba)₃, Xantphos, KOH45Not Reported[1][2]
[¹⁸F]Difluorocarbene Insertion Arylboronic acid[¹⁸F]Difluorocarbene reagent24-41Not Reported[3][4]
Mn-mediated Fluorodecarboxylation Arylboronic acid derivative (via cross-coupling)Ethyl bromofluoroacetate, Cu catalyst, PhIO, Mn(tmp)Cl, [¹⁸F]TEAF15-23Not Reported[5][6]
Silver-mediated Halogen Exchange Aryl-CHFCl[¹⁸F]Fluoride, Silver(I) saltLowLow[3]
Radical C-H Difluoromethylation N-Heteroaromatics[¹⁸F]2-((difluoromethyl)sulfonyl)benzo[d]thiazole, Ir(ppy)₃, Blue LEDup to 7035[3]
Frustrated Lewis Pair (FLP) Mediated DifluoromethylarenesFLP, [¹⁸F]Fluoride31-59Not Reported[3]

Note: Radiochemical yields (RCY) are highly dependent on the specific substrate and reaction conditions. Molar activity (Aᴍ) is a measure of the radioactivity per mole of a compound and is a critical parameter for in vivo imaging studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these labeling techniques. Below are representative protocols for key experiments.

Protocol 1: Pd-Catalyzed ¹⁸F-Difluoromethylation of an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with an ¹⁸F-difluorocarbene reagent.

Materials:

  • Arylboronic acid (e.g., 4-biphenylboronic acid, 0.20 mmol)

  • [¹⁸F]Difluorocarbene precursor (e.g., [¹⁸F]1-chloro-4-((difluoromethyl)sulfonyl)benzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.50 µmol)

  • Xantphos (7.50 µmol)

  • Potassium hydroxide (KOH(aq), 40 µL)

  • Hydroquinone (50 µmol)

  • 1,4-Dioxane (1.0 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the arylboronic acid, Pd₂(dba)₃, Xantphos, and hydroquinone.

  • Add 1,4-dioxane to dissolve the solids.

  • Add the aqueous KOH solution.

  • Introduce the [¹⁸F]difluorocarbene reagent into the reaction mixture.

  • Seal the vial and heat the reaction mixture at 130 °C.

  • Monitor the reaction progress by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product using semi-preparative HPLC to isolate the ¹⁸F-difluoromethylated arene.[1][2]

Protocol 2: [¹⁸F]Difluorocarbene Generation and Insertion into an Arylboronic Acid

This protocol outlines the generation of [¹⁸F]difluorocarbene and its subsequent reaction with an arylboronic acid.

Materials:

  • Arylboronic acid (e.g., (4-vinylphenyl)boronic acid)

  • [¹⁸F]Difluorocarbene precursor (e.g., [¹⁸F]1-chloro-4-((difluoromethyl)sulfonyl)benzene)

  • Base (e.g., Potassium hydroxide)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • The [¹⁸F]difluorocarbene reagent is prepared through a multi-step automated synthesis.[3]

  • In a reaction vial, dissolve the arylboronic acid in the chosen solvent.

  • Add the base to the solution.

  • Introduce the prepared [¹⁸F]difluorocarbene reagent to the reaction mixture.

  • Heat the reaction at an elevated temperature (e.g., 100-140 °C).

  • Monitor the formation of the [¹⁸F]difluoromethylated product by radio-HPLC.

  • Purify the product using semi-preparative HPLC.[3][4]

Protocol 3: Mn-mediated ¹⁸F-Fluorodecarboxylation

This method involves a two-step, one-pot synthesis where the arylboronic acid is first coupled with ethyl bromofluoroacetate, followed by ¹⁸F-fluorodecarboxylation.

Materials:

  • Arylboronic acid

  • Ethyl bromofluoroacetate

  • Copper catalyst

  • Iodosobenzene (PhIO)

  • Manganese(III) meso-tetraphenylporphyrin chloride (Mn(tmp)Cl)

  • [¹⁸F]Tetraethylammonium fluoride ([¹⁸F]TEAF)

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cross-Coupling and Hydrolysis: In a reaction vial, combine the arylboronic acid and ethyl bromofluoroacetate with a copper catalyst in a suitable solvent. Heat the mixture to facilitate the cross-coupling reaction. Following the coupling, in situ hydrolysis of the ester is performed.

  • ¹⁸F-Fluorodecarboxylation: a. To the crude mixture from the previous step, add PhIO and MeCN and heat at 50 °C for 10 minutes. b. Add a solution of [¹⁸F]TEAF (20–30 MBq) and Mn(tmp)Cl in DMF. c. Continue heating at 50 °C for 20 minutes. d. Analyze the radiochemical conversion by radio-HPLC. e. Purify the final product using semi-preparative HPLC.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows is essential for understanding and implementing these complex radiolabeling procedures.

G cluster_0 Pd-catalyzed Cross-Coupling Workflow ArylBA (4-Difluoromethyl)phenyl)boronic acid (or other arylboronic acid) Reaction Reaction at 130°C in 1,4-Dioxane ArylBA->Reaction Reagent [18F]Difluorocarbene Reagent Reagent->Reaction Catalyst Pd2(dba)3 / Xantphos KOH, Hydroquinone Catalyst->Reaction Purification Semi-preparative HPLC Purification Reaction->Purification Product [18F]Difluoromethylated Arene Purification->Product G cluster_1 Alternative ¹⁸F-Difluoromethylation Pathways cluster_a [18F]Difluorocarbene Insertion cluster_b Radical C-H Difluoromethylation cluster_c FLP-Mediated Fluorination ArylBA2 Arylboronic Acid Reaction2 Base, Heat ArylBA2->Reaction2 Carbene [18F]Difluorocarbene Carbene->Reaction2 Product2 [18F]Difluoromethylated Arene Reaction2->Product2 Heteroarene N-Heteroarene Photocatalyst Ir(ppy)3, Blue LED Heteroarene->Photocatalyst RadicalSource [18F]Radical Source RadicalSource->Photocatalyst Product3 [18F]Difluoromethylated Heteroarene Photocatalyst->Product3 CHF2Arene Difluoromethylarene Reaction4 Reaction CHF2Arene->Reaction4 FLP Frustrated Lewis Pair FLP->Reaction4 F18 [18F]Fluoride F18->Reaction4 Product4 [18F]Difluoromethylarene Reaction4->Product4

References

Safety Operating Guide

Proper Disposal of (4-(Difluoromethyl)phenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of (4-(Difluoromethyl)phenyl)boronic acid, emphasizing procedural steps to minimize risk and environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. All handling and disposal activities must be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection A fully fastened lab coat.
Respiratory A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][2][3]

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Labeling: All waste containers must be clearly and securely labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid Waste Disposal:

    • Contaminated solid materials, such as weighing paper, gloves, and bench liners, should be placed in the designated solid hazardous waste container.

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.

  • Decontamination of Empty Containers:

    • Triple Rinse: Empty containers must be decontaminated before disposal. This should be done by rinsing the container three times with a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble.

    • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.

    • Final Disposal: Once the container is thoroughly decontaminated and air-dried in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean container can then be disposed of according to institutional guidelines for laboratory glassware or plastic recycling.

  • Waste Storage and Pickup:

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for arranging the pickup and final disposal by the environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Quantitative Data and Hazard Information

While specific occupational exposure limits (OELs) such as PEL, REL, or TLV have not been established for this compound, its hazard classification provides quantitative insight into its potential risks.[1]

Hazard Classification (GHS)CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[2][4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][4]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[2][4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[2][4]

Experimental Protocols

The hazard classifications presented in the table are based on standardized methodologies outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications are typically determined through toxicological studies, such as acute toxicity tests (e.g., LD50 for oral and dermal routes, and LC50 for inhalation) and in vitro/in vivo irritation studies.

Disposal Workflow

DisposalWorkflow cluster_waste_generation Waste Generation cluster_containment Containment & Labeling cluster_decontamination Decontamination cluster_final_disposal Final Disposal A Solid Waste (e.g., contaminated gloves, paper) D Collect in Labeled Solid Hazardous Waste Container A->D B Liquid Waste (e.g., solutions) E Collect in Labeled Liquid Hazardous Waste Container B->E C Empty Containers F Triple Rinse with Appropriate Solvent C->F G Store in Satellite Accumulation Area D->G E->G F->E Collect Rinsate I Dispose of Clean Container in Lab Recycling F->I After Drying & Defacing Label H Arrange for Pickup by EHS or Licensed Contractor G->H

Caption: Disposal workflow for this compound.

In the event of a spill, evacuate the area and prevent entry. For small spills, use an inert absorbent material and collect it into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly. For large spills, contact your institution's EHS department immediately.

References

Essential Safety and Logistical Information for Handling (4-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for (4-(Difluoromethyl)phenyl)boronic acid.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and respiratory irritation.[1][2][3][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[2][3][4]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
P264Wash skin thoroughly after handling.[1][3]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[1]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger scale operations, a complete suit protecting against chemicals may be necessary.[5]
Respiratory Protection If dusts are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used. All handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood.[4][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][7]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Keep the container tightly closed when not in use.[2]

2. Weighing and Transfer:

  • Minimize the generation of dust.

  • Use a spatula or other appropriate tool to handle the solid.

  • If preparing solutions, add the solid to the solvent slowly.

3. During Reaction:

  • Maintain the reaction vessel within the fume hood.

  • Monitor the reaction for any unexpected changes.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[1]

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound and any solvent rinses in a separate, clearly labeled, and sealed hazardous waste container for liquids.

  • Segregate from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

Container Decontamination:

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6]

  • Collect all rinsate as liquid hazardous waste.[6]

  • After thorough rinsing, the clean and dry container can be disposed of in the appropriate laboratory recycling stream, following institutional guidelines.[6]

Spill Management:

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[6]

    • Carefully sweep or vacuum the absorbed material and place it in a sealed, labeled hazardous waste container.[6]

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh transfer Transfer to Reaction Vessel weigh->transfer react Perform Experiment transfer->react decon_equip Decontaminate Equipment react->decon_equip decon_area Clean Work Area decon_equip->decon_area collect_solid Collect Solid Waste decon_equip->collect_solid collect_liquid Collect Liquid Waste decon_equip->collect_liquid remove_ppe Remove & Dispose of PPE decon_area->remove_ppe remove_ppe->collect_solid rinse_container Triple Rinse Empty Container collect_solid->rinse_container collect_liquid->rinse_container dispose_container Dispose of Clean Container rinse_container->dispose_container

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.